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  • Product: Butyl hept-2-ynoate
  • CAS: 41519-03-3

Core Science & Biosynthesis

Foundational

Advanced Synthesis Pathways for Butyl Hept-2-Ynoate from 1-Hexyne: A Technical Whitepaper

Executive Summary Alkynecarboxylic acid esters, such as butyl hept-2-ynoate , are highly versatile building blocks in the synthesis of heterocyclic compounds, pharmaceuticals, and advanced materials. The strategic format...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alkynecarboxylic acid esters, such as butyl hept-2-ynoate , are highly versatile building blocks in the synthesis of heterocyclic compounds, pharmaceuticals, and advanced materials. The strategic formation of the C–C bond at the terminal alkyne of 1-hexyne requires precise control over nucleophilicity and electrophilicity. This whitepaper details three distinct, field-proven synthetic pathways to achieve this transformation: stoichiometric lithiation-acylation, palladium-catalyzed cross-coupling, and silver-catalyzed multicomponent carboxylation. Each pathway is analyzed for its mechanistic causality, scalability, and experimental validation.

Mechanistic Pathways & Causality Analysis

Pathway A: The Stoichiometric Standard (Lithiation & Acylation)

The most direct and historically robust method for synthesizing alkynecarboxylic esters involves the deprotonation of the terminal alkyne followed by nucleophilic acyl substitution[1].

  • Causality & Logic: The terminal alkyne proton of 1-hexyne possesses a pKₐ of ~25. Treatment with a strong organometallic base like n-butyllithium (pKₐ ~50) ensures rapid, irreversible deprotonation. Cryogenic conditions (–78 °C) are strictly required to stabilize the highly reactive lithium 1-hexynide intermediate, preventing premature degradation or solvent attack. The subsequent addition of butyl chloroformate acts as a hard electrophile. The lithium acetylide attacks the carbonyl carbon, and the collapse of the tetrahedral intermediate expels the chloride leaving group, yielding butyl hept-2-ynoate.

Pathway B: The Catalytic Alternative (Palladium-Mediated Cross-Coupling)

To circumvent the hazards of highly reactive, moisture-sensitive organolithium reagents, a catalytic approach utilizing palladium has been developed[2].

  • Causality & Logic: This pathway relies on the ability of Pd(0) to undergo oxidative addition into the C–Cl bond of butyl chloroformate, forming a Pd(II) alkoxycarbonyl intermediate. A sterically hindered base (e.g., 1,2,2,6,6-pentamethylpiperidine) is critical here; it facilitates the deprotonation of 1-hexyne to form a transient nucleophile for ligand exchange without acting as a competing nucleophile against the chloroformate. Subsequent reductive elimination yields the target ester and regenerates the Pd(0) catalyst.

Pathway C: The Green C1 Approach (Silver-Catalyzed Multicomponent Carboxylation)

Recent advancements in green chemistry highlight a multicomponent approach utilizing atmospheric carbon dioxide as a C1 source[3].

  • Causality & Logic: Silver(I) complexes, particularly those stabilized by N-heterocyclic carbenes (NHCs), exhibit exceptional alkynophilicity. The Ag-NHC catalyst facilitates the formation of a silver acetylide under mild basic conditions (Cs₂CO₃). The electron-rich silver center promotes the direct nucleophilic insertion of the acetylide into CO₂, forming a silver propiolate intermediate. The in situ addition of butyl iodide traps this intermediate via an Sₙ2 displacement, directly yielding butyl hept-2-ynoate while precipitating AgI to drive the reaction forward.

Pathway Visualization

Pathways Hexyne 1-Hexyne (Terminal Alkyne) Path1 Pathway A: Lithiation n-BuLi, ClCOOBu (-78 °C) Hexyne->Path1 Stoichiometric Path2 Pathway B: Pd-Coupling Pd(II), ClCOOBu, Base (70 °C) Hexyne->Path2 Catalytic Path3 Pathway C: Carboxylation Ag(I), CO2, BuI (40 °C) Hexyne->Path3 Multicomponent Target Butyl Hept-2-ynoate (Target Ester) Path1->Target Path2->Target Path3->Target

Figure 1: Strategic overview of the three primary synthesis pathways for butyl hept-2-ynoate.

PdCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Cl-Pd(II)-COOBu Pd0->OxAdd + Butyl Chloroformate TransMet Ligand Exchange Hexynyl-Pd(II)-COOBu OxAdd->TransMet + 1-Hexyne + Base - Base·HCl RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0)

Figure 2: Catalytic cycle for the Palladium-mediated cross-coupling pathway.

Quantitative Method Comparison

The following table summarizes the quantitative operational parameters for each pathway, providing a decision matrix for scale-up and process chemistry applications.

Synthesis PathwayPrimary Reagents / CatalystOperating Temp.Key IntermediateTypical YieldProcess Scalability & Notes
A. Lithiation-Acylation n-BuLi, Butyl Chloroformate–78 °C to RTLithium 1-hexynide85–95%High: Requires strict anhydrous/cryogenic conditions.
B. Pd-Coupling PdCl₂(PPh₃)₂, Hindered Base70 °CPd(II) Alkynyl Complex70–85%Moderate: Avoids cryogenics; base cost may limit scale.
C. Carboxylation Ag-NHC, CO₂, Butyl Iodide40 °CSilver(I) Propiolate75–90%High: Excellent atom economy; utilizes greenhouse gas.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies represent self-validating systems. Each protocol includes built-in quality control checkpoints.

Protocol A: Stoichiometric Lithiation-Acylation[1]
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolution: Add 1-hexyne (1.0 g, 12.19 mmol, 1.0 equiv) and anhydrous THF (25 mL). Cool the reaction mixture to –78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (4.95 mL, 2.5 M in hexanes, 12.19 mmol) dropwise via syringe. Validation Check: A slight yellow tint indicates the formation of the lithium acetylide. Stir for 30 minutes.

  • Acylation: Add butyl chloroformate (1.66 g, 12.19 mmol, 1.0 equiv) dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.

  • Workup: Quench the reaction with ice-cold saturated NH₄Cl (20 mL). Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 10:1) to afford pure butyl hept-2-ynoate.

Protocol B: Palladium-Catalyzed Cross-Coupling[2]
  • Catalyst Loading: In an argon-filled glovebox, charge a sealed reaction vial with PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%).

  • Reagent Addition: Add 1-hexyne (1.0 equiv), butyl chloroformate (1.2 equiv), and anhydrous acetonitrile to achieve a 0.3 M concentration.

  • Base Addition: Inject 1,2,2,6,6-pentamethylpiperidine (1.2 equiv) as the non-nucleophilic base.

  • Reaction: Seal the vial, transfer to a heating block, and stir at 70 °C for 12 hours. Validation Check: The precipitation of the amine-hydrochloride salt confirms catalytic turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and salts. Concentrate the filtrate and purify via chromatography.

Protocol C: Silver-Catalyzed Multicomponent Carboxylation[3]
  • System Setup: Charge a pressure tube with 1,3-bis(4-methylbenzyl)imidazol-2-ylidene silver(I) chloride (Ag-NHC) catalyst (2 mol%) and Cs₂CO₃ (1.5 equiv).

  • Reagent Addition: Add anhydrous DMF (0.2 M), 1-hexyne (1.0 equiv), and butyl iodide (1.2 equiv).

  • CO₂ Introduction: Purge the system with CO₂ gas for 5 minutes, then seal the tube under a CO₂ balloon (1 atm).

  • Reaction: Stir the mixture at 40 °C for 48 hours. Validation Check: The consumption of 1-hexyne can be monitored via TLC or GC-MS.

  • Workup: Quench with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the organic layer with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target ester.

References

  • Title: 1,3-Bis(4-methylbenzyl)imidazol-2-ylidene silver(I)
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Title: Cycloadditions of tert-Butyl Propiolates with Aldehydes - Supporting Information Source: RSC Publishing URL

Sources

Exploratory

reactivity of alpha beta-acetylenic esters like butyl hept-2-ynoate

The Reactivity and Synthetic Utility of α,β -Acetylenic Esters: A Deep Dive into Alkyl Hept-2-ynoates Executive Summary α,β -Acetylenic esters (alkynoates), such as butyl hept-2-ynoate, are privileged scaffolds in synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

The Reactivity and Synthetic Utility of α,β -Acetylenic Esters: A Deep Dive into Alkyl Hept-2-ynoates

Executive Summary

α,β -Acetylenic esters (alkynoates), such as butyl hept-2-ynoate, are privileged scaffolds in synthetic organic chemistry and drug development. Their unique electronic architecture—a carbon-carbon triple bond conjugated with an electron-withdrawing ester moiety—lowers the lowest unoccupied molecular orbital (LUMO) energy of the alkyne, rendering the β -carbon highly susceptible to nucleophilic attack. This whitepaper explores the dual nature of these compounds as potent Michael acceptors and versatile cycloaddition partners, detailing the mechanistic causality behind their reactivity and providing validated protocols for their application in complex molecule synthesis.

Mechanistic Paradigms of Alkynoate Reactivity

Phosphine-Mediated Organocatalysis: Michael vs. Umpolung Addition

Phosphine catalysts (e.g., PPh3​ , PBu3​ ) exhibit unique reactivity with alkynoates. The catalytic cycle initiates via a rapid 1,4-conjugate addition of the phosphine to the α,β -acetylenic ester, generating a highly reactive zwitterionic phosphonium enolate intermediate[1].

The fate of this intermediate dictates the reaction pathway:

  • Classical Michael Addition: The zwitterion acts as an in situ base, deprotonating a pronucleophile (such as an alcohol or thiol). The resulting nucleophile then attacks the β -position of another alkynoate molecule, yielding functionalized vinyl ethers or thioethers[1].

  • 1,7-Umpolung Addition: The introduction of a specific proton donor, such as phenol, alters the reaction trajectory. Phenol protonates the zwitterionic intermediate, converting it into an electrophilic species. This allows for regiodivergent Umpolung additions, expanding the scope of alkynoate reactivity with biologically relevant pronucleophiles like 3-homoacyl coumarins[2].

PhosphineMechanism A Alkynoate (e.g., Butyl hept-2-ynoate) C Zwitterionic Intermediate (Phosphonium Enolate) A->C 1,4-Addition B Phosphine Catalyst (PR3) B->C E Base-Activated Pathway (Michael Addition) C->E Deprotonates Nu-H F Protonated Pathway (Umpolung Addition) C->F Phenol Additive Protonates Enolate D Pronucleophile (Nu-H) D->E D->F

Fig 1: Phosphine-catalyzed divergent pathways for alkynoates: Michael vs. Umpolung addition.

Transition-Metal Catalyzed Cycloadditions

Beyond conjugate additions, alkynoates are excellent dienophiles and dipolarophiles. Gold(I) and Gold(III) catalysis have unlocked novel formal [4 π +2 π ] cycloadditions. For example, the reaction of tert-butyl hept-2-ynoate with unactivated nitriles yields 6H-1,3-oxazin-6-ones[3].

The causality behind the success of this reaction lies in the choice of the gold ligand. Using a bulky biaryl phosphine ligand like JohnPhos ( P(t-Bu)2​(o-biphenyl) ) increases the electron density at the gold center, which accelerates the crucial protodeauration step and sterically prevents off-target alkyne oligomerization, driving the reaction toward the hetero-Diels-Alder adduct[3].

GoldCatalysis Start tert-Butyl Hept-2-ynoate + Unactivated Nitrile Int pi-Alkyne Gold Complex Start->Int Cat Au(I) Catalyst (JohnPhosAuCl / AgSbF6) Cat->Int Activation Cyclo 6H-1,3-oxazin-6-one (Formal [4π+2π] Adduct) Int->Cyclo Cycloaddition (70 °C, DCE) Prod Highly Substituted Pyridine Cyclo->Prod Diels-Alder cascade (-CO2) Alkyne Electron-Deficient Alkyne (e.g., DMAD) Alkyne->Prod

Fig 2: Gold-catalyzed cascade cycloaddition of alkynoates to substituted pyridines.

Quantitative Data: Catalyst Optimization

The efficiency of the[4 π +2 π ] cycloaddition of tert-butyl hept-2-ynoate with benzonitrile is highly sensitive to the catalytic system. The table below summarizes the optimization parameters, demonstrating the necessity of cationic gold species and bulky ligands for optimal yields[3].

Catalyst (5 mol%)Additive (5 mol%)SolventTemp (°C)Yield of 6H-1,3-oxazin-6-one (%)
AuCl3​ NoneDCE705%
PPh3​AuCl AgSbF6​ DCE7051%
IPrAuCl AgSbF6​ DCE7064%
P(t-Bu)2​(o-biphenyl)AuCl AgSbF6​ DCE7085%
P(t-Bu)2​(o-biphenyl)AuCl AgSbF6​ Chlorobenzene7082%

Data synthesized from the optimization of gold-catalyzed hetero-cycloadditions[3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating checkpoints based on mechanistic causality.

Protocol A: Synthesis of Butyl Hept-2-ynoate via Ag-NHC Carboxylative Coupling[4]

Causality: The N-heterocyclic carbene (NHC) ligand provides steric bulk that stabilizes the Ag(I) center, preventing catalyst aggregation while enhancing the nucleophilicity of the intermediate silver acetylide for CO2​ insertion.

  • Preparation: In an oven-dried Schlenk tube under a CO2​ atmosphere (balloon), add 1,3-bis(4-methylbenzyl)imidazol-2-ylidene silver(I) chloride (2 mol%) and Cs2​CO3​ (1.5 equiv).

  • Reagent Addition: Inject anhydrous DMF (5 mL), followed by 1-hexyne (1.0 mmol) and butyl iodide (1.2 mmol).

  • Reaction: Stir the mixture at 40 °C for 48 hours.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 10:1). The disappearance of the butyl iodide spot and the emergence of a UV-active spot at Rf​≈0.7 validates successful coupling.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Hexanes:EtOAc 20:1) to afford pure butyl hept-2-ynoate.

Protocol B: Gold-Catalyzed Synthesis of 6H-1,3-oxazin-6-ones from tert-Butyl Hept-2-ynoate[3]

Causality: AgSbF6​ is used to abstract the chloride from the precatalyst, generating the active, highly electrophilic cationic gold species necessary for alkyne π -activation.

  • Catalyst Activation: In a dry vial under argon, combine P(t-Bu)2​(o-biphenyl)AuCl (5 mol%) and AgSbF6​ (5 mol%) in anhydrous 1,2-dichloroethane (DCE, 1.0 mL). Stir for 10 minutes at room temperature.

    • Validation Checkpoint 1: The formation of a white precipitate ( AgCl ) visually confirms the generation of the active cationic gold complex.

  • Substrate Addition: Add benzonitrile (3.0 equiv) followed by tert-butyl hept-2-ynoate (1.0 equiv, 0.2 mmol) dissolved in DCE (1.0 mL).

  • Cycloaddition: Seal the vial and heat to 70 °C for 16 hours.

  • Validation Checkpoint 2: Analyze an aliquot via GC-MS or TLC. Complete consumption of the alkynoate and the appearance of the oxazinone mass peak validates the formal[4 π +2 π ] cycloaddition.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove the gold/silver residues, and concentrate the filtrate. Purify by flash chromatography to isolate the target 6H-1,3-oxazin-6-one.

Sources

Foundational

Butyl Hept-2-ynoate: Comprehensive Safety Data, Mechanistic Toxicology, and Handling Protocols

Executive Summary Butyl hept-2-ynoate (frequently utilized as tert-butyl hept-2-ynoate, CAS: 151860-26-3)[1] is an α,β-unsaturated alkynoate ester of significant value in advanced organic synthesis and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl hept-2-ynoate (frequently utilized as tert-butyl hept-2-ynoate, CAS: 151860-26-3)[1] is an α,β-unsaturated alkynoate ester of significant value in advanced organic synthesis and drug development. It serves as a critical building block in gold-catalyzed formal [4π + 2π]-cycloadditions for synthesizing 6H-1,3-oxazin-6-ones and highly substituted pyridines[2][3]. Despite its synthetic utility, the polarized triple bond renders it highly reactive, necessitating rigorous safety protocols. This whitepaper synthesizes the physicochemical hazards, mechanistic toxicology, and self-validating handling procedures for researchers working with butyl hept-2-ynoate and its structural analogs.

Physicochemical Profiling & GHS Classification

Because specific safety data sheets for butyl hept-2-ynoate are often proprietary or grouped under generic alkynoates, the following quantitative safety data is derived and extrapolated from structurally homologous compounds, such as ethyl hept-2-ynoate and ethyl 2-butynoate[4].

Table 1: Physicochemical Properties and Hazard Profile of Butyl Hept-2-ynoate (and Analogs)

Property / HazardValue / ClassificationCausality / Note
Molecular Formula C11H18O2 (tert-butyl ester)Highly lipophilic, readily crosses dermal barriers.
Boiling Point ~160–180 °C (extrapolated)Moderate volatility; inhalation risk at elevated temperatures.
Flash Point ~57–66 °C (Closed Cup)Combustible liquid (Category 3)[5].
GHS Hazard Codes H226, H315, H319, H335Flammable, causes skin/eye irritation, respiratory irritant.
GHS Precautionary P210, P261, P280, P305+P351Requires inert atmosphere, adequate ventilation, and strict PPE.
Reactivity Electrophilic / PolymerizableUndergoes rapid base-catalyzed polymerization[6].

Mechanistic Toxicology: The Causality of Hazards

To handle butyl hept-2-ynoate safely, researchers must understand why it is toxic. The molecule features an electron-deficient internal alkyne conjugated with an ester carbonyl. This polarization creates a potent Michael acceptor.

When exposed to biological tissues (skin, eyes, respiratory tract), the electrophilic β-carbon of the alkynoate rapidly undergoes nucleophilic attack by thiol (-SH) and amine (-NH2) residues present in cellular proteins. This covalent modification (adduct formation) disrupts protein function and triggers an immune response, manifesting as acute irritation or allergic sensitization.

HazardMechanism A Butyl Hept-2-ynoate (Electrophilic Alkynoate) C Michael Addition (Covalent Binding) A->C Contact B Biological Tissue (Nucleophilic Proteins) B->C SH/NH2 Groups D Protein Adduct Formation C->D Covalent Bond E Immune System Activation (Sensitization/Irritation) D->E Antigen Presentation

Mechanistic pathway of butyl hept-2-ynoate toxicity via Michael addition.

Storage, Incompatibilities, and Base-Catalyzed Polymerization

Butyl hept-2-ynoate must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent degradation and autoxidation.

Critical Incompatibility: Alkynoates exhibit unique reactivity in the presence of organic bases. Recent studies demonstrate that activated alkynes undergo rapid, metal-free polymerization when exposed to bases like 1,4-diazabicyclo[2.2.2]octane (DABCO)[6]. This base-catalyzed polymerization is highly exothermic and produces deep-colored insoluble gels within seconds[6]. Accidental mixing with strong bases or nucleophiles in a waste container can lead to a runaway reaction, pressure buildup, and potential rupture.

Self-Validating Experimental Protocols

The following protocol details the safe execution of a gold-catalyzed formal [4π + 2π]-cycloaddition using tert-butyl hept-2-ynoate and benzonitrile, a standard workflow in drug discovery[2][3]. The protocol is designed as a self-validating system, where each step includes a verification check to ensure safety and reaction integrity.

Step-by-Step Methodology: Gold-Catalyzed Cycloaddition
  • Preparation and PPE Verification:

    • Action: Don flame-resistant lab coat, nitrile gloves (double-gloving recommended due to lipophilicity), and safety goggles.

    • Validation: Inspect gloves for micro-tears. Ensure the fume hood face velocity is between 80–100 fpm.

  • Inert Atmosphere Setup:

    • Action: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

    • Validation: Observe the oil bubbler; a steady rate of 1-2 bubbles per second confirms positive Argon pressure, preventing moisture ingress which could quench the catalyst.

  • Reagent Loading:

    • Action: Add tert-butyl hept-2-ynoate (1.0 equiv) and benzonitrile (3.0 equiv) to the flask using gas-tight syringes[2].

    • Validation: Weigh syringes before and after transfer to ensure exact stoichiometry, minimizing unreacted electrophilic alkynoate in the final mixture.

  • Catalyst Introduction and Reaction:

    • Action: Dissolve AuCl3 (5 mol%) in anhydrous 1,2-dichloroethane (DCE) and inject into the reaction mixture. Heat the sealed system to 70 °C for 16 hours[3].

    • Validation: Monitor the internal temperature using a thermocouple. A color change typically indicates active catalysis.

  • Quenching and Workup:

    • Action: Cool the reaction to room temperature. Quench by filtering through a short pad of silica gel to remove the gold catalyst, eluting with ethyl acetate[2].

    • Validation: TLC analysis (UV active) should confirm the disappearance of the starting alkynoate, ensuring the toxic Michael acceptor is fully consumed.

  • Waste Disposal:

    • Action: Collect all DCE and ethyl acetate washings in a designated halogenated organic waste carboy.

    • Validation: Ensure the waste carboy is free of strong organic bases (e.g., DABCO, TEA) to prevent spontaneous polymerization of any residual alkynoate[6].

SafeWorkflow S1 1. PPE & Fume Hood Setup (Respirator, Nitrile Gloves) S2 2. Inert Atmosphere Prep (Argon Purge & Bubbler Check) S1->S2 S3 3. Reagent Transfer (Syringe Mass Validation) S2->S3 S4 4. Gold-Catalyzed Reaction (Closed System, 70°C) S3->S4 S5 5. Quenching & Workup (Silica Filtration & TLC) S4->S5 S6 6. Halogenated Waste (Base-Free Segregation) S5->S6

Self-validating safe experimental workflow for alkynoate cycloadditions.

Emergency Response & Spill Management

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Do not use solvents (like acetone) to wash the skin, as this increases the dermal absorption of the lipophilic alkynoate[4].

  • Spill Cleanup: Evacuate non-essential personnel. Eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., dry sand, vermiculite). Do not use basic absorbents, as they may trigger exothermic polymerization[6]. Sweep up and place in a sealed, labeled container for hazardous waste disposal.

References

  • Gold-catalyzed formal [4π + 2π]-cycloadditions of propiolate derivatives with unactivated nitriles Source: RSC Publishing URL:[Link]

  • Gold-catalyzed Formal [4π+2π]-Cycloadditions of Propiolate Derivatives with Unactivated Nitriles Source: ResearchGate URL:[Link]

  • Cas 106-30-9,Ethyl heptanoate | lookchem Source: lookchem.com URL:[Link]

  • Metal-Free Polymerizations of Microencapsulated Activated Alkynes for Autonomous Damage Visualization of Polymers Source: ResearchGate URL:[Link]

Sources

Exploratory

Thermophysical Profiling and Synthetic Utility of Butyl Hept-2-ynoate: A Technical Whitepaper

Target Audience: Researchers, chemical engineers, and drug development professionals. Objective: To provide an authoritative, causality-driven analysis of the physical properties, synthesis workflows, and advanced applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemical engineers, and drug development professionals. Objective: To provide an authoritative, causality-driven analysis of the physical properties, synthesis workflows, and advanced applications of butyl hept-2-ynoate.

Executive Summary

Butyl hept-2-ynoate (CAS No. 41519-03-3) is a highly versatile α,β -unsaturated alkynoic ester utilized extensively as a pronucleophile and building block in advanced heterocyclic synthesis. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental thermodynamic properties and high-level synthetic applications. Understanding the physical behavior of this molecule is not merely an academic exercise; it directly dictates the parameters we choose for its synthesis, purification, and downstream catalytic activation.

Thermophysical Profiling & Boiling Point Causality

Before deploying butyl hept-2-ynoate in complex catalytic cycles, we must establish a rigorous baseline of its physical properties. These metrics dictate handling safety, purification strategies (e.g., vacuum distillation vs. chromatography), and reaction thermodynamics.

Quantitative Property Matrix

The following table summarizes the validated physical and thermodynamic properties of butyl hept-2-ynoate[1].

PropertyValueCausality / Operational Significance
CAS Number 41519-03-3Unique identifier for regulatory and procurement validation[1].
Molecular Formula C₁₁H₁₈O₂Determines stoichiometric calculations and mass balances[1].
Molecular Weight 182.2594 g/mol Crucial for molarity and yield determinations[1].
Boiling Point 262.7°C at 760 mmHgHigh BP necessitates high-vacuum distillation to prevent thermal degradation during purification[1].
Density 0.925 g/cm³Required for precise volumetric dispensing during scale-up[1].
Flash Point 107.8°CIndicates a low flammability hazard under standard ambient conditions[1].
Refractive Index 1.448Serves as a rapid, non-destructive In-Process Control (IPC) for assessing batch purity[1].
Mechanistic Causality of the Elevated Boiling Point

At 262.7°C, the boiling point of butyl hept-2-ynoate is notably high for a molecule with a molecular weight of ~182 g/mol [1]. As formulation scientists, we attribute this elevated enthalpy of vaporization ( ΔHvap​ ) to three distinct structural features:

  • London Dispersion Forces: The linear butyl ester chain and the pentyl tail (from the heptynyl moiety) maximize surface area contact between adjacent molecules, leading to strong transient induced dipoles.

  • Dipole-Dipole Interactions: The conjugated ester group (C=O and C-O) introduces a significant permanent dipole moment. The π -conjugation with the adjacent alkyne further polarizes this system.

  • Conformational Rigidity: The linear geometry of the internal alkyne (C C) restricts the conformational degrees of freedom. This rigidity allows for tighter molecular packing in the liquid phase compared to fully saturated, highly flexible aliphatic analogs.

BP_Determinants Molecule Butyl Hept-2-ynoate (BP: 262.7°C) Dipole Conjugated Ester (Dipole-Dipole Forces) Molecule->Dipole Dispersion Linear Alkyl Chains (London Dispersion) Molecule->Dispersion Rigidity Internal Alkyne (Conformational Rigidity) Molecule->Rigidity Result High Enthalpy of Vaporization (u0394H_vap) Dipole->Result Dispersion->Result Rigidity->Result

Caption: Structural determinants driving the elevated boiling point of butyl hept-2-ynoate.

Self-Validating Synthesis Methodology

Traditional esterification to produce alkynoic esters often requires harsh acidic conditions (e.g., triflic acid) which can lead to alkyne hydration or polymerization side-reactions. To ensure maximum atom economy and functional group tolerance, the modern standard is the carboxylative coupling of terminal alkynes utilizing atmospheric CO₂[2].

Protocol: Ag-NHC Catalyzed Synthesis of Butyl Hept-2-ynoate

Objective: Synthesize butyl hept-2-ynoate via a highly selective, three-component coupling of 1-hexyne, CO₂, and butyl iodide[2].

Step 1: Reagent Assembly & Catalyst Activation

  • Action: Under a nitrogen atmosphere, charge a flame-dried Schlenk tube with 1,3-bis(4-methylbenzyl)imidazol-2-ylidene silver(I) chloride (Ag-NHC catalyst, 2 mol%) and Cs₂CO₃ (1.5 equivalents)[2].

  • Causality: The strongly σ -donating N-heterocyclic carbene (NHC) ligand stabilizes the silver center, preventing catalyst aggregation and degradation during the insertion of CO₂ into the Ag-C bond[2].

Step 2: Carboxylation & Alkylation

  • Action: Add anhydrous N,N-dimethylformamide (DMF) as the solvent. Introduce 1-hexyne (1.0 eq) and butyl iodide (1.2 eq). Purge the system with CO₂ gas and maintain under a CO₂ balloon (1 atm). Stir at 40°C for 48 hours[2].

  • Causality: DMF is selected because its high dielectric constant stabilizes the polar silver acetylide intermediate and maximizes the solubility of gaseous CO₂ at atmospheric pressure[2].

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: At 24 and 40 hours, withdraw a 50 µL aliquot. Quench with water, extract into diethyl ether, and spot on a silica TLC plate (Hexane:EtOAc 9:1).

  • Validation: The reaction is deemed complete only when the 1-hexyne spot (visualized via KMnO₄ stain) is entirely consumed. If incomplete, verify CO₂ pressure and continue stirring.

Step 4: Workup & Isolation

  • Action: Dilute the mixture with water to dissolve inorganic salts (CsI, CsHCO₃). Extract the aqueous phase 3x with diethyl ether. Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 5: Purification & Final Validation

  • Action: Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate).

  • Validation: Confirm product identity via ¹H NMR (CDCl₃, 500 MHz). Diagnostic peaks must include: δ 4.19-4.13 (m, 2H, -O-CH₂-), 2.37-2.31 (m, 2H, propargylic -CH₂-), and 0.97-0.90 (m, 6H, terminal methyls)[2].

Synthesis_Workflow Step1 1. Reagent Assembly 1-Hexyne + CO2 + BuI Step2 2. Ag-NHC Catalysis (Cs2CO3, DMF, 40°C) Step1->Step2 IPC 3. In-Process Control TLC & GC-MS Aliquot Step2->IPC IPC->Step2 If Incomplete Step3 4. Aqueous Workup Et2O Extraction IPC->Step3 If Conversion >95% Step4 5. Flash Chromatography Hexane/EtOAc Step3->Step4 Validate 6. Final Validation 1H NMR & Purity >98% Step4->Validate

Caption: Self-validating synthetic workflow for the carboxylative coupling of butyl hept-2-ynoate.

Applications in Advanced Heterocyclic Synthesis

In drug development, the rapid assembly of complex heterocycles is paramount. Butyl hept-2-ynoate serves as a highly effective pronucleophile in gold-catalyzed formal [4 π +2 π ]-cycloadditions with unactivated nitriles (e.g., benzonitrile) to construct 6H-1,3-oxazin-6-ones[3].

Catalytic Causality

Nitriles are notoriously unreactive due to their massive bond dissociation energy (854 kJ/mol)[3]. To overcome this thermodynamic barrier, researchers utilize a cationic gold system (AuCl₃ / AgSbF₆) in hot 1,2-dichloroethane (DCE) at 70°C[3].

The highly carbophilic Au(III) center selectively coordinates to the π -system of the alkyne in butyl hept-2-ynoate. This coordination drastically lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic nitrogen of the unactivated nitrile[3]. This cascade bypasses the traditional, tedious "acyl ketene" generation routes, offering a direct, one-pot pathway to highly substituted pyridines and oxazines[3].

Catalytic_Cycle Substrate Butyl Hept-2-ynoate (Pronucleophile) PiComplex Au-Alkyne u03c0-Complex (Electrophilic Activation) Substrate->PiComplex Catalyst AuCl3 / AgSbF6 (Cationic Gold) Catalyst->PiComplex Activates Cycloadd [4u03c0+2u03c0] Cycloaddition (DCE, 70°C) PiComplex->Cycloadd Nitrile Unactivated Nitrile (Nucleophile) Nitrile->Cycloadd Attacks Product 6H-1,3-oxazin-6-one (Target Heterocycle) Cycloadd->Product

Caption: Mechanism of gold-catalyzed formal [4π+2π]-cycloaddition using butyl hept-2-ynoate.

References

  • Source: apichina.
  • Title: 1,3-Bis(4-methylbenzyl)imidazol-2-ylidene silver(I)
  • Source: rsc.

Sources

Foundational

Mechanistic Paradigms of Butyl Hept-2-ynoate in Advanced Cycloaddition Reactions: A Comprehensive Guide

Executive Summary The development of highly substituted heterocyclic and carbocyclic frameworks relies heavily on the strategic deployment of electron-deficient alkynes. Among these, butyl hept-2-ynoate —particularly its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly substituted heterocyclic and carbocyclic frameworks relies heavily on the strategic deployment of electron-deficient alkynes. Among these, butyl hept-2-ynoate —particularly its tert-butyl derivative—has emerged as a highly modular and mechanistically fascinating dienophile and dipolarophile[1]. This whitepaper provides an in-depth mechanistic analysis of tert-butyl hept-2-ynoate in transition-metal-catalyzed cycloaddition reactions. Designed for drug development professionals and synthetic chemists, this guide dissects the causality behind catalyst selection, the thermodynamic drivers of the cycloaddition pathways, and provides field-proven, self-validating experimental protocols.

The Chemical Logic of tert-Butyl Hept-2-ynoate

tert-Butyl hept-2-ynoate is an alkyne ester characterized by a highly polarized carbon-carbon triple bond. The electron-withdrawing nature of the ester carbonyl lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it highly susceptible to nucleophilic attack and coordination by soft Lewis acids[2].

Crucially, the tert-butyl group is not merely a steric shield. In complex cycloadditions, it acts as a programmable thermodynamic trigger. Upon formation of highly charged intermediates, the tert-butoxy group facilitates intramolecular rearrangements by acting as a traceless leaving group—releasing a stable tert-butyl cation (which rapidly eliminates to isobutylene) to drive the reaction to completion[3].

Mechanistic Pathways in Cycloaddition

Gold-Catalyzed Formal[4π+2π] Cycloadditions

The synthesis of 6H-1,3-oxazin-6-ones and 4H-1,3-dioxin-4-ones typically requires harsh conditions. However, the use of tert-butyl hept-2-ynoate enables a mild, gold-catalyzed formal[4π+2π] cycloaddition with unactivated nitriles and carbonyls[4].

Mechanistic Causality:

  • π-Alkyne Activation: The highly carbophilic gold catalyst (e.g., Au(I) or Au(III)) coordinates exclusively to the alkyne π-bond, avoiding hard Lewis bases like the nitrile nitrogen.

  • Nucleophilic Attack: The activated alkyne undergoes anti-attack by the weakly nucleophilic nitrile or carbonyl, generating a highly reactive nitrilium or oxonium intermediate[3].

  • The Thermodynamic Sink: The tert-butoxy group enhances the nucleophilicity of the adjacent carbonyl, facilitating an intramolecular attack on the nitrilium/oxonium moiety.

  • Demetalation: This cyclization forces the release of a tert-butyl cation. The irreversible loss of this cation provides the thermodynamic driving force for demetalation, regenerating the gold catalyst and yielding the final cycloadduct[3].

G A Gold-π-Alkyne Activation (tert-butyl hept-2-ynoate) B Nucleophilic Attack (Nitrile / Carbonyl) A->B Coordination C Nitrilium / Oxonium Intermediate B->C Addition D tert-Butyl Cation Release (Thermodynamic Sink) C->D Rearrangement E Demetalation & Cycloadduct Formation D->E Catalyst Regeneration

Mechanism of gold-catalyzed [4π+2π] cycloaddition of tert-butyl hept-2-ynoate.

Rhodium-Catalyzed Enantioselective [2+2] Cycloadditions

Beyond gold catalysis, hept-2-ynoate esters participate in Rh-catalyzed [2+2] cycloadditions with norbornene derivatives to yield chiral cyclobutenes[2]. The mechanism relies on the oxidative cyclometalation of the Rh(I) center with both the alkyne and the alkene, forming a rhodacyclopentene intermediate. The electron-deficient nature of the alkyne terminus is strictly required to accelerate the subsequent reductive elimination, preventing competitive [2+2+2] trimerization pathways[2].

Quantitative Data & Substrate Scope

The efficiency of tert-butyl hept-2-ynoate as a cycloaddition partner is highly dependent on the electronic nature of the co-reactant and the catalyst architecture. The following table summarizes validated quantitative data[1],[4],[2].

SubstrateCo-ReactantCatalyst SystemSolvent & TempYield (%)
tert-Butyl hept-2-ynoateBenzonitrileP(t-Bu)₂(o-biphenyl)AuCl / AgSbF₆DCE, 70 °C85%
tert-Butyl hept-2-ynoate4-MethoxybenzonitrileP(t-Bu)₂(o-biphenyl)AuCl / AgSbF₆DCE, 70 °C76%
tert-Butyl hept-2-ynoateAcetoneAuCl₃ / PyridineDCE, 70 °C89%
Methyl hept-2-ynoateNorborneneRh–H8-BINAPDCE, RefluxHigh (90% ee)

Self-Validating Experimental Protocol

To ensure reproducibility in drug development settings, the following protocol for the Gold-Catalyzed [4π+2π] Cycloaddition incorporates built-in validation checkpoints to confirm mechanistic progression[5].

Causality of Experimental Choices:
  • Solvent (1,2-Dichloroethane, DCE): Chosen over coordinating solvents (like THF or MeCN) because its dielectric constant stabilizes the cationic gold intermediates without competitively binding to the highly carbophilic Au center[4].

  • Catalyst Counterion (AgSbF₆): The use of a non-coordinating hexafluoroantimonate counterion maximizes the electrophilicity of the gold center, a strict requirement for activating the electron-deficient alkyne[4].

Step-by-Step Methodology:
  • System Preparation & Inert Atmosphere

    • Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity N₂ (Repeat 3x).

    • Validation Check: Ensure the system maintains positive N₂ pressure via a bubbler to prevent moisture-induced alkyne hydration side-reactions.

  • Catalyst Activation

    • In a glovebox, add P(t-Bu)₂(o-biphenyl)AuCl (5 mol%) and AgSbF₆ (5 mol%) to the Schlenk tube.

    • Inject 1.0 mL of anhydrous DCE. Stir at room temperature for 10 minutes.

    • Validation Check: The immediate formation of a white precipitate (AgCl) visually confirms successful counterion exchange and the generation of the active cationic gold species.

  • Substrate Addition

    • Dissolve tert-butyl hept-2-ynoate (1.0 equiv, 0.5 mmol) and the target nitrile/carbonyl (3.0 equiv) in 2.0 mL of anhydrous DCE[5].

    • Add this solution dropwise to the activated catalyst mixture.

  • Thermal Cycloaddition

    • Seal the tube and heat to 70 °C for 16–24 hours[4].

    • Validation Check: Perform TLC monitoring (Hexanes/Ethyl Acetate 10:1). The disappearance of the UV-active alkyne spot and the emergence of a lower-Rf product spot validates the progression of the cycloaddition.

  • Quenching & Purification

    • Cool to room temperature, quench with ice-cold water (10 mL), and extract with Et₂O (3 × 15 mL)[5].

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography on silica gel.

    • Validation Check: Confirm the structure via ¹H NMR (look for the disappearance of the tert-butyl singlet at ~1.5 ppm, confirming the release of the tert-butyl cation) and X-ray diffraction if applicable[5].

Workflow Step1 Reagent Prep (Dry DCE, N2) Step2 Catalyst Activation (AgCl Precipitation) Step1->Step2 Step3 Thermal Activation (70 °C, 16 h) Step2->Step3 Step4 Purification (Silica Column) Step3->Step4 Step5 Validation (NMR: Loss of t-Bu) Step4->Step5

Self-validating experimental workflow for gold-catalyzed cycloaddition.

Conclusion

Butyl hept-2-ynoate represents a masterclass in substrate design for transition-metal catalysis. By pairing an electron-deficient alkyne with a strategically placed tert-butyl leaving group, chemists can bypass high activation energy barriers typically associated with formal[4π+2π] and [2+2] cycloadditions. The protocols and mechanistic models provided herein serve as a robust foundation for integrating these motifs into complex pharmaceutical synthesis pipelines.

References

  • ChemComm - RSC Publishing : Cycloadditions of various propiolates with carbonyls. Royal Society of Chemistry. 1

  • Chemical Science : Gold-catalyzed formal[4π + 2π]-cycloadditions of propiolate derivatives with unactivated nitriles. Royal Society of Chemistry. 4

  • Chemical Science (PMC Archive) : Mechanistic insights into gold-catalyzed formal [4π + 2π]-cycloadditions. National Institutes of Health. 3

  • Chemical Science (Supporting Information) : Cycloadditions of tert-Butyl Propiolates with Aldehydes and Ketones - Experimental Procedures. Royal Society of Chemistry. 5

  • Organic Letters : Rh-Catalyzed Enantioselective [2 + 2] Cycloaddition of Alkynyl Esters and Norbornene Derivatives. ACS Publications. 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Hydrogenation of Butyl Hept-2-ynoate

Introduction: Navigating the Selective Reduction of an Internal Alkyne The selective reduction of alkynes is a cornerstone of modern organic synthesis, providing critical access to alkenes with defined stereochemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Selective Reduction of an Internal Alkyne

The selective reduction of alkynes is a cornerstone of modern organic synthesis, providing critical access to alkenes with defined stereochemistry and saturated alkanes. Butyl hept-2-ynoate, an internal alkyne with an ester functionality, serves as an excellent model substrate to explore the nuances of catalytic hydrogenation. The ability to control the reaction outcome—yielding either the (Z)-alkene, the (E)-alkene, or the fully saturated alkane—is paramount for drug development professionals and researchers aiming to construct complex molecular architectures with precision.

This guide provides a comprehensive overview of field-proven protocols for the three primary hydrogenation pathways of butyl hept-2-ynoate. Beyond a simple recitation of steps, we delve into the causality behind experimental choices, from catalyst selection and preparation to the specific reaction conditions that govern stereoselectivity and chemoselectivity. The protocols herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Core Principles: Understanding Selectivity in Alkyne Hydrogenation

Catalytic hydrogenation of alkynes occurs on the surface of a heterogeneous metal catalyst. The fundamental process involves the adsorption of both the hydrogen gas and the alkyne's triple bond onto the metal surface, followed by the stepwise transfer of hydrogen atoms to the carbon atoms.[1] The ultimate product is dictated by the catalyst's intrinsic activity and the presence of specific modifiers or "poisons" that attenuate its reactivity.

  • High-Activity Catalysts (e.g., Pd/C, PtO₂): These catalysts are highly efficient at activating hydrogen and readily reduce both alkynes and alkenes. Consequently, the reaction typically proceeds to full saturation, yielding the corresponding alkane, as the intermediate alkene is rapidly hydrogenated as soon as it is formed.[2][3]

  • "Poisoned" or Deactivated Catalysts (e.g., Lindlar's Catalyst): To stop the reduction at the alkene stage, the catalyst's activity must be reduced. Lindlar's catalyst, a system of palladium on calcium carbonate (CaCO₃) poisoned with lead acetate and quinoline, is the classic example.[4][5] The poisons selectively deactivate the most active catalytic sites, preventing the adsorption and subsequent reduction of the newly formed alkene, which is less strongly adsorbed than the starting alkyne.[6] This syn-addition of hydrogen across the triple bond results in the exclusive formation of (Z)-alkenes.[4][7]

  • Alternative Catalyst Systems: Other systems, such as P-2 Nickel (a form of nickel boride), offer a less toxic alternative to lead-based Lindlar catalysts and provide similar high selectivity for (Z)-alkenes.[8][9][10] For the more challenging synthesis of (E)-alkenes, catalytic methods often move away from direct hydrogenation with H₂ gas and instead employ transfer hydrogenation with ruthenium-based catalysts or utilize classic dissolving metal reductions.[11][12]

Visualizing the Hydrogenation Pathways

The choice of catalyst and conditions directs butyl hept-2-ynoate down three distinct reductive pathways.

cluster_start Starting Material cluster_products Potential Products Alkyne Butyl Hept-2-ynoate Z_Alkene (Z)-Butyl Hept-2-enoate Alkyne->Z_Alkene H₂ / Lindlar's Catalyst (syn-addition) E_Alkene (E)-Butyl Hept-2-enoate Alkyne->E_Alkene Ru-Catalyzed Transfer Hydrogenation (anti-addition) Alkane Butyl Heptanoate Alkyne->Alkane H₂ / Pd/C (Complete Reduction)

Caption: Reaction pathways for the hydrogenation of butyl hept-2-ynoate.

Protocol 1: (Z)-Selective Semihydrogenation to (Z)-Butyl Hept-2-enoate

This protocol focuses on the syn-hydrogenation of the alkyne to yield the cis-alkene, a common objective in the synthesis of natural products and pharmaceutical intermediates.[13]

Method A: Lindlar's Catalyst

Lindlar's catalyst is the most established method for this transformation. The lead poison is critical for preventing over-reduction to the alkane.[14][15]

Materials:

  • Butyl hept-2-ynoate

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, for enhanced selectivity)

  • Solvent: Ethyl acetate or Hexane

  • Hydrogen (H₂) gas cylinder with regulator

  • Reaction flask (e.g., three-neck round-bottom flask)

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

Step-by-Step Protocol:

  • Vessel Preparation: Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the substrate) to a dry reaction flask containing a magnetic stir bar.

  • Inerting the Atmosphere: Seal the flask and purge the system thoroughly by evacuating and backfilling with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.[16] This is a critical safety step.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethyl acetate) via cannula or syringe. Stir to create a slurry. Add the butyl hept-2-ynoate, followed by a small amount of quinoline (typically 1:1 by weight with the catalyst) if desired for maximum selectivity.

  • Introducing Hydrogen: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon or a controlled pressure apparatus. For atmospheric pressure reactions, a balloon is sufficient.

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by the consumption of hydrogen (if using a quantitative setup) or by analytical techniques.

  • Monitoring: Periodically pause the reaction by purging with inert gas, and take a small aliquot for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of starting material and the formation of the product.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, purge the system with inert gas again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Caution: The spent catalyst can be pyrophoric and should not be allowed to dry in the air.[16][17] Immediately quench the filter cake with water after filtration.[17]

  • Workup: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Method B: P-2 Nickel Catalyst

P-2 Nickel is a non-pyrophoric, amorphous nickel boride catalyst that serves as an excellent, less toxic alternative to Lindlar's catalyst for achieving high (Z)-selectivity.[8][9][18] It is typically prepared in situ.

Materials:

  • Butyl hept-2-ynoate

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride (NaBH₄)

  • Solvent: Ethanol

  • Ethylenediamine (optional, as a modifier for enhanced selectivity)[8][9]

  • Hydrogen (H₂) gas and apparatus

Step-by-Step Protocol:

  • Catalyst Preparation (in situ): In a reaction flask under an inert atmosphere, dissolve Nickel(II) acetate tetrahydrate in ethanol. While stirring vigorously, slowly add a solution of sodium borohydride in ethanol. A fine black precipitate of P-2 Nickel catalyst will form immediately.[8]

  • Modifier Addition: For exceptionally high stereoselectivity, add ethylenediamine to the catalyst suspension.[8]

  • Substrate Addition: Add the butyl hept-2-ynoate to the flask containing the freshly prepared catalyst.

  • Hydrogenation: Purge the system with hydrogen and proceed with the hydrogenation at room temperature and atmospheric pressure, as described in the Lindlar protocol (Steps 4-8). The reaction is typically very fast.

Data Comparison: (Z)-Selective Methods
FeatureLindlar's CatalystP-2 Nickel Catalyst
Primary Metal PalladiumNickel
Selectivity Excellent for (Z)-alkeneExcellent for (Z)-alkene[8][9]
Toxicity Contains lead, a significant health hazardLead-free, less toxic alternative
Preparation Commercially availablePrepared in situ from common reagents[8]
Activity Highly active, requires careful monitoringVery high activity, reactions often complete quickly
Safety Spent catalyst is pyrophoricNon-pyrophoric, but standard care is needed

Protocol 2: (E)-Selective Semihydrogenation to (E)-Butyl Hept-2-enoate

Synthesizing (E)-alkenes from alkynes via catalytic hydrogenation is less straightforward than producing (Z)-isomers because it requires an anti-addition of hydrogen, which is not typical for surface-catalyzed reactions with H₂.[14] While dissolving metal reductions are the classic method, catalytic transfer hydrogenation offers a valuable alternative.[12][19]

Method: Ruthenium-Catalyzed Transfer Hydrogenation

This approach uses a hydrogen donor molecule in the reaction mixture, avoiding the need for pressurized H₂ gas. Alcohols are common hydrogen sources in the presence of a suitable ruthenium catalyst.[11]

Materials:

  • Butyl hept-2-ynoate

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, Ru₃(CO)₁₂)[11][20]

  • Hydrogen Donor: Benzyl alcohol or Isopropanol

  • Base (e.g., t-BuOK)

  • Solvent: Toluene

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle and temperature controller

Step-by-Step Protocol:

  • Setup: To a dry flask under an inert atmosphere, add the ruthenium catalyst, a base such as potassium tert-butoxide, and the solvent (toluene).

  • Reagent Addition: Add the butyl hept-2-ynoate followed by the hydrogen donor (e.g., benzyl alcohol).

  • Reaction Execution: Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir. The reaction transfers hydrogen from the alcohol to the alkyne.[11]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like diethyl ether and wash with water to remove the base and alcohol byproducts. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Complete Hydrogenation to Butyl Heptanoate

For the complete saturation of the triple bond to form the corresponding alkane, a highly active, unpoisoned catalyst is used. Palladium on activated carbon (Pd/C) is the most common and effective choice.[21][22]

Materials:

  • Butyl hept-2-ynoate

  • 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol, Ethanol, or Ethyl Acetate

  • Hydrogen (H₂) gas and apparatus

  • Inert gas supply

Step-by-Step Protocol:

  • Vessel Preparation: Carefully add 10% Pd/C catalyst (1-2 mol% by weight) to the reaction flask under an inert atmosphere. Note: Dry Pd/C is pyrophoric and should be handled with care.[16] Using a wet (e.g., 50% water by weight) catalyst is often safer.

  • Reagent Addition: Under positive inert gas pressure, add the solvent (e.g., methanol) followed by the butyl hept-2-ynoate.

  • Hydrogenation: Purge the system with hydrogen and maintain a positive pressure (e.g., from a balloon or a Parr hydrogenator). The reaction is often exothermic, and for larger scales, cooling may be necessary.[23]

  • Reaction and Monitoring: Stir the reaction vigorously at room temperature until hydrogen uptake ceases or analysis confirms the absence of starting material and alkene intermediate.

  • Workup: Following the same safety procedure as for Lindlar's catalyst, purge the vessel with inert gas and filter the mixture through Celite® to remove the catalyst, quenching the filter cake immediately with water.[17]

  • Purification: The filtrate usually contains the pure product. If necessary, remove the solvent under reduced pressure. Purity can be confirmed by NMR or GC-MS.

General Experimental Workflow

The following diagram outlines the logical flow for any of the described hydrogenation protocols.

Setup 1. Assemble & Dry Glassware Inert 2. Add Catalyst & Purge with Inert Gas (N₂/Ar) Setup->Inert Reagents 3. Add Solvent & Substrate Inert->Reagents Hydrogenate 4. Introduce Hydrogen Source (H₂ Gas or Donor) Reagents->Hydrogenate Monitor 5. Monitor Reaction (TLC, GC-MS) Hydrogenate->Monitor Monitor->Hydrogenate Reaction Incomplete Quench 6. Purge with Inert Gas Monitor->Quench Reaction Complete Filter 7. Filter Catalyst (Caution: Pyrophoric!) Quench->Filter Workup 8. Concentrate & Purify Filter->Workup Analyze 9. Characterize Product (NMR, MS) Workup->Analyze

Caption: A generalized workflow for catalytic hydrogenation experiments.

Critical Safety Protocols

Catalytic hydrogenation is a powerful but hazardous procedure. Adherence to strict safety protocols is non-negotiable.[24]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[23] Always work in a well-ventilated fume hood, away from ignition sources.[25] Check all connections for leaks with a soap solution before introducing hydrogen.

  • Pyrophoric Catalysts: Palladium, Platinum, and Nickel catalysts, especially after use (when they are finely divided and saturated with hydrogen), can ignite spontaneously upon exposure to air.[16][17]

    • Never allow a spent, dry catalyst to come into contact with air and organic solvents simultaneously.

    • Always keep the catalyst wet with solvent during filtration.

    • Always quench the filtered catalyst immediately and thoroughly with water before disposal.[17]

  • Inert Atmosphere: The removal of oxygen from the reaction vessel before introducing hydrogen is the single most important step to prevent an explosion.[16] Always perform at least three vacuum/inert gas backfill cycles.

  • Pressure: While balloon hydrogenations are common at lab scale, any reactions under higher pressure must be conducted in specialized, pressure-rated equipment (e.g., a Parr or autoclave reactor) by trained personnel.[25] Never exceed the pressure rating of the vessel.[25]

By understanding the chemical principles governing selectivity and rigorously applying these validated protocols and safety measures, researchers can confidently and safely harness the power of catalytic hydrogenation for the synthesis of butyl hept-2-ynoate derivatives.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. Available at: [Link]

  • Fu, S., Chen, N. Y., Liu, X., Shao, Z., Luo, S. P., & Liu, Q. (2016). Ligand-Controlled Cobalt-Catalyzed Transfer Hydrogenation of Alkynes: Stereodivergent Synthesis of Z- and E-Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm.. Available at: [Link]

  • Radkowski, K., Sundararaju, B., & Fürstner, A. (2012). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). "P-2 nickel" catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Available at: [Link]

  • Chemistry LibreTexts. (2025). 9.5: Reduction of Alkynes. Available at: [Link]

  • Ekebergh, A., Begon, R., & Kann, N. (2020). Ruthenium-Catalyzed E-Selective Alkyne Semihydrogenation with Alcohols as Hydrogen Donors. The Journal of Organic Chemistry. Available at: [Link]

  • Kamer, P. C. J. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

  • Nanjing Hjchem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]

  • Chemistry LibreTexts. (2025). 8.8: Reduction of Alkynes. Available at: [Link]

  • Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Sterling Pharma Solutions. (2025). De-risking hydrogenation. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Available at: [Link]

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. Available at: [Link]

  • Chemistry LibreTexts. (2019). 12.5: Reduction of Alkynes. Available at: [Link]

  • Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Available at: [Link]

  • Gorgas, N., et al. (2020). Stereoselective Semi-Hydrogenations of Alkynes by First-Row (3d) Transition Metal Catalysts. Chemistry – A European Journal. Available at: [Link]

  • Chemistry Score. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Available at: [Link]

  • Chemistry Steps. (2025). Alkynes to Alkenes. Available at: [Link]

  • Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Catalysis Science & Technology. Available at: [Link]

  • Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Neff, R. K., et al. (2025). Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Neff, R. K., et al. (2026). Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. ResearchGate. Available at: [Link]

  • JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyne to Alkane - Common Conditions. Available at: [Link]

  • Zell, D., et al. (2020). Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Available at: [Link]

  • Lumen Learning. (n.d.). 19.4. Reduction of alkenes and alkynes. Organic Chemistry II. Available at: [Link]

  • Lopez, N., et al. (2017). Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs. ACS Catalysis. Available at: [Link]

  • Crimmin, M. R., et al. (2013). Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar's Catalyst or Na/NH3. Available at: [Link]

  • Delgado, J. A., et al. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Available at: [Link]

  • ACS Publications. (2017). Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs. ACS Catalysis. Available at: [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nickel boride catalyst. Available at: [Link]

  • Zhang, J., et al. (2019). Gold-Catalyzed Vinyl Ether Hydroalkynylation: An Alternative Pathway for the Gold-Catalyzed Intermolecular Reaction of Alkenes and Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Unlock CheMystery. (2019). Gold-Powered Alkyne Activation Unleashed! YouTube. Available at: [Link]

Sources

Application

Application Note: Transition Metal-Catalyzed Cross-Coupling Strategies for Butyl Hept-2-ynoate

Executive Summary Butyl hept-2-ynoate is a highly versatile, electron-deficient internal alkyne ester that serves as a privileged building block in the synthesis of complex molecular architectures, including substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl hept-2-ynoate is a highly versatile, electron-deficient internal alkyne ester that serves as a privileged building block in the synthesis of complex molecular architectures, including substituted cinnamates, heterocycles, and homoallylic alcohols. Because the ester moiety strongly polarizes the alkyne, it dictates precise regiocontrol during transition metal-catalyzed migratory insertions.

This application note provides drug development professionals and synthetic chemists with two field-proven, self-validating protocols for the cross-coupling of butyl hept-2-ynoate: Palladium-Catalyzed syn-Hydroarylation [1] and Nickel-Catalyzed Reductive Coupling [2]. By detailing the mechanistic causality behind reagent selection and providing rigorous in-process controls, this guide ensures high-fidelity reproducibility in late-stage functionalization and library synthesis.

Mechanistic Rationale & Pathway Divergence

The reactivity of butyl hept-2-ynoate diverges significantly depending on the transition metal catalyst employed. Understanding the underlying causality is critical for rational reaction design.

  • Pathway A: Palladium-Catalyzed Hydroarylation. The electron-withdrawing butyl ester polarizes the C2≡C3 triple bond, rendering the β -carbon (C3) highly electrophilic. When an aryl-palladium species (generated via transmetalation from an arylboronic acid) coordinates to the alkyne, it undergoes a regioselective syn-carbopalladation[3]. The aryl group is delivered exclusively to the β -position, while the palladium localizes at the α -position before undergoing protonation. This yields a stereodefined β -aryl- α,β -unsaturated ester.

  • Pathway B: Nickel-Catalyzed Reductive Coupling. In the presence of a Ni(0) species (generated in situ from air-stable NiBr₂·3H₂O and 2-propanol), oxidative addition into an epoxide yields a nickella(II)oxetane intermediate[2]. Butyl hept-2-ynoate coordinates to this intermediate and undergoes migratory insertion. The use of 2-propanol as a mild, non-pyrophoric reducing agent (replacing traditional Et₃B) facilitates the final reductive elimination, yielding a highly functionalized homoallylic alcohol[4].

Mechanism Substrate Butyl Hept-2-ynoate (Internal Alkynoate) Pd_Cat Pd(OAc)2 / dppe + Arylboronic Acid Substrate->Pd_Cat Pathway A Ni_Cat NiBr2·3H2O / PhMe2P + Epoxide + i-PrOH Substrate->Ni_Cat Pathway B Syn_Add syn-Carbopalladation (Regioselective β-Addition) Pd_Cat->Syn_Add Ox_Add Oxidative Addition (Nickellaoxetane Formation) Ni_Cat->Ox_Add Pd_Prod β-Aryl-α,β-unsaturated Ester (syn-Hydroarylation Product) Syn_Add->Pd_Prod Protonation Ni_Prod Homoallylic Alcohol (Reductive Coupling Product) Ox_Add->Ni_Prod Migratory Insertion & Reduction

Mechanistic divergence of butyl hept-2-ynoate in Pd- and Ni-catalyzed cross-coupling pathways.

Quantitative Data Summary

The following tables summarize the optimization parameters that govern the regioselectivity and yield of butyl hept-2-ynoate cross-couplings.

Table 1: Optimization of Pd-Catalyzed Hydroarylation with Phenylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Additive | Temp (°C) | Yield (%) | Regioselectivity ( β : α ) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ (5%) | None | AcOH (1.0 eq) | 60 | 45 | 85:15 | | Pd(OAc)₂ (5%) | dppe (6%) | AcOH (1.0 eq) | 60 | 88 | >95:5 | | Pd(PPh₃)₄ (5%) | None | AcOH (1.0 eq) | 80 | 62 | 90:10 | Note: The bidentate ligand dppe restricts the conformational freedom of the Pd-intermediate, suppressing undesired protodeboration and enhancing β -regioselectivity.

Table 2: Optimization of Ni-Catalyzed Reductive Coupling with 1,2-Epoxyoctane

Ni Precatalyst (10%) Reductant Ligand (20%) Yield (%) Diastereomeric Ratio (syn:anti)
Ni(cod)₂ Et₃B Bu₃P 72 88:12
NiBr₂·3H₂O 2-Propanol PhMe₂P 85 >95:5
NiCl₂·glyme 2-Propanol PhMe₂P 61 90:10

Note: Utilizing NiBr₂·3H₂O with 2-propanol eliminates the need for a glovebox while providing superior diastereocontrol compared to pyrophoric Et₃B/Ni(cod)₂ systems[2].

Experimental Protocols

General Workflow Logic

Workflow Prep Reagent Prep (Inert Atmosphere) Reaction Catalytic Cycle (Controlled Temp) Prep->Reaction Quench Reaction Quench (Air Exposure) Reaction->Quench Purify Purification (Silica Gel) Quench->Purify Analyze Characterization (NMR, GC-MS) Purify->Analyze

Standardized self-validating workflow for transition metal-catalyzed alkyne cross-coupling.

Protocol A: Palladium-Catalyzed syn-Hydroarylation

Objective: Synthesize butyl (Z)-3-phenylhept-2-enoate via the regioselective addition of phenylboronic acid to butyl hept-2-ynoate.

Materials:

  • Butyl hept-2-ynoate (1.0 mmol, 182.26 g/mol )

  • Phenylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (0.06 mmol, 6 mol%)

  • Glacial Acetic Acid (1.0 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (11.2 mg) and dppe (23.9 mg) in 2.0 mL of anhydrous THF. Stir at room temperature for 15 minutes until a homogeneous yellow solution forms, indicating the formation of the active Pd(II)-dppe complex.

  • Reagent Addition: To the catalyst solution, add phenylboronic acid (183 mg, 1.5 mmol) followed by butyl hept-2-ynoate (182 mg, 1.0 mmol).

  • Initiation: Inject glacial acetic acid (60 µL, 1.0 mmol) dropwise. Causality Note: Acetic acid serves as the stoichiometric proton source necessary to turn over the catalytic cycle after the carbopalladation step.

  • Reaction Execution: Seal the tube and heat the mixture to 60 °C in an oil bath. Stir vigorously for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 9:1). The starting alkyne (R_f ~ 0.6) should be fully consumed, replaced by a strongly UV-active spot (R_f ~ 0.45).

  • Quench & Extraction: Cool to room temperature, dilute with Et₂O (15 mL), and quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Et₂O (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, 0-5% EtOAc in Hexanes) to afford the pure syn-hydroarylation product.

Protocol B: Nickel-Catalyzed Reductive Coupling

Objective: Synthesize a highly substituted homoallylic alcohol by coupling butyl hept-2-ynoate with 1,2-epoxyoctane.

Materials:

  • Butyl hept-2-ynoate (1.0 mmol)

  • 1,2-Epoxyoctane (1.5 mmol)

  • NiBr₂·3H₂O (0.1 mmol, 10 mol%)

  • Dimethylphenylphosphine (PhMe₂P) (0.2 mmol, 20 mol%)

  • 2-Propanol (Anhydrous, 3.0 mL)

Step-by-Step Methodology:

  • Benchtop Assembly: Unlike traditional Ni(cod)₂ chemistry, this setup can be performed on the benchtop. To a 10 mL round-bottom flask, add NiBr₂·3H₂O (27.3 mg, 0.1 mmol).

  • Ligand Coordination: Add 2-propanol (3.0 mL) and inject PhMe₂P (28 µL, 0.2 mmol). Stir for 10 minutes until the solution turns a deep, clear red/brown.

  • Substrate Addition: Add 1,2-epoxyoctane (192 mg, 1.5 mmol) in one portion.

  • Controlled Coupling: To prevent alkyne cyclotrimerization, add butyl hept-2-ynoate (182 mg, 1.0 mmol) dropwise via a syringe pump over 1 hour. Causality Note: Keeping the steady-state concentration of the alkyne low prevents multiple alkynes from coordinating to the Ni center simultaneously, effectively shutting down the trimerization off-target pathway.

  • Reaction Execution: Stir the reaction at 25 °C for 12 hours. 2-Propanol will act as the hydride source, oxidizing to acetone as the catalytic cycle turns over[4].

  • In-Process Control (IPC): Analyze an aliquot via GC-MS. Look for the complete disappearance of the alkyne mass (m/z 182) and the appearance of the product mass (m/z 310).

  • Workup: Filter the reaction mixture through a short pad of silica gel, eluting with EtOAc (20 mL), to remove nickel salts. Concentrate the filtrate under reduced pressure.

  • Purification: Isolate the target homoallylic alcohol via flash column chromatography (silica gel, 10-20% EtOAc in Hexanes).

Troubleshooting & Self-Validation

Observed IssueRoot Cause AnalysisCorrective Action
High levels of protodeboration (Protocol A) Trace moisture in the solvent or excessively high reaction temperatures accelerate the hydrolysis of the arylboronic acid[5].Ensure THF is strictly anhydrous. If the issue persists, switch from a boronic acid to a neopentyl glycol boronic ester, which is more hydrolytically stable.
Formation of benzene derivatives (Protocol B) Alkyne cyclotrimerization is outcompeting the oxidative addition of the epoxide[2].Decrease the addition rate of butyl hept-2-ynoate. Ensure the epoxide is added before the alkyne.
Poor Regioselectivity (Protocol A) Ligand dissociation leading to a less sterically encumbered Pd-intermediate.Ensure the dppe ligand is not oxidized. Degas solvents thoroughly prior to catalyst activation.

References

  • anti-Hydroarylation of Activated Internal Alkynes: Merging Pd and Energy Transfer Catalysis. Organic Letters (2020). Available at:[Link]

  • Ni(II) Salts and 2-Propanol Effect Catalytic Reductive Coupling of Epoxides and Alkynes. Journal of the American Chemical Society / NIH Public Access (2011). Available at:[Link]

  • Palladium-Catalyzed Addition of Organoboronic Acids to Conjugated Alkynecarboxylates. Chinese Chemical Letters / ResearchGate (2022). Available at:[Link]

Sources

Method

Application Note: Strategic Utilization of Butyl Hept-2-ynoate in Natural Product Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Introduction & Chemical Profiling Butyl hept-2-ynoate (and its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Introduction & Chemical Profiling

Butyl hept-2-ynoate (and its structurally analogous tert-butyl and ethyl derivatives) is a highly versatile C7 alkynoate building block utilized extensively in complex molecular assembly[1]. Structurally, it features an internal alkyne conjugated to an ester moiety. This bifunctional architecture allows it to act simultaneously as a potent Michael acceptor, a reactive dienophile, and a π -electron-rich hub for transition-metal-catalyzed transformations[2].

In the realm of natural product total synthesis, butyl hept-2-ynoate serves as a strategic linchpin. It enables the rapid construction of heterocyclic cores (such as oxazines and chromanones) and acts as a stable precursor for the stereoselective installation of skipped diene and triene motifs found in complex macrolides[3],[4].

Key Synthetic Applications & Mechanistic Causality

A. Gold-Catalyzed Hetero-[4π+2π]-Cycloadditions

The synthesis of 6H-1,3-oxazin-6-ones has historically relied on the harsh thermal rearrangement of N-acyl β -lactams. However, butyl hept-2-ynoate provides a direct, atom-economical route via a formal [4π+2π]-cycloaddition with unactivated nitriles under gold catalysis[2].

  • Mechanistic Causality: The highly carbophilic Au(I) or Au(III) catalyst selectively coordinates to the internal alkyne, rendering the β -carbon highly electrophilic. The weakly nucleophilic nitrile nitrogen attacks this position, forming a transient ketenimine intermediate. Subsequent intramolecular trapping by the ester carbonyl oxygen yields the oxazinone ring. The bulky butyl group is critical here; it prevents premature hydrolysis and stabilizes the ester enolate intermediate during the cyclization event[2].

B. Tandem Rhodium-Catalyzed Hydroacylation and Oxo-Michael Addition

Chroman-4-ones are privileged scaffolds ubiquitous in flavonoid natural products. Utilizing butyl hept-2-ynoate in a tandem reaction with salicylaldehydes significantly streamlines their synthesis[5].

  • Mechanistic Causality: The reaction is initiated by a Rh-catalyzed intermolecular hydroacylation of the alkyne. The ester group electronically polarizes the alkyne, dictating strict regioselectivity to yield an electron-deficient enone. The use of a bidentate ligand (like dppf) is non-negotiable; its specific bite angle prevents the premature reductive elimination of the Rh-acyl species. Once the enone is formed, the adjacent phenolic hydroxyl group is perfectly poised for an intramolecular oxo-Michael addition, driven forward by a mild base to furnish the 2,3-disubstituted chroman-4-one[5].

C. Stereoselective Reduction for Macrolide Triene Motifs

In the total synthesis of complex polyketides and macrolides (e.g., Ripostatin B or Latrunculol A), establishing doubly skipped triene motifs is synthetically daunting due to the risk of double-bond migration[3],[4].

  • Mechanistic Causality: Alkynoates like butyl hept-2-ynoate serve as stable, linear precursors that minimize steric clashes during early-stage cross-metathesis or coupling events. At a late stage, semi-reduction (e.g., using Lindlar's catalyst for the (Z)-isomer or hydride donors for the (E)-isomer) precisely installs the required alkene geometry. The electron-withdrawing ester ensures that over-reduction to the fully saturated alkane is kinetically disfavored[4].

Experimental Protocols

Protocol 1: Synthesis of 6H-1,3-oxazin-6-ones via Gold Catalysis

This self-validating workflow is optimized for the synthesis of heterocyclic cores.[2]

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve butyl hept-2-ynoate (1.0 equiv) and benzonitrile (3.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.18 M.

    • Causality Check: DCE is specifically chosen as a non-coordinating solvent to prevent competitive binding to the gold center, thereby maximizing the electrophilicity of the catalyst[2].

  • Catalyst Activation: Add the pre-catalyst P(t-Bu)2(o-biphenyl)AuCl (5 mol%) followed by the chloride abstractor AgSbF6 (5 mol%).

    • Self-Validation: The generation of a visible white precipitate (AgCl) serves as an immediate visual cue that the active, highly Lewis acidic cationic Au(I) species has been successfully generated in situ[2].

  • Reaction Execution: Seal the flask and heat the mixture to 70 °C for 16 hours.

    • Causality Check: The thermal energy is required to overcome the activation barrier for the nucleophilic attack of the unactivated nitrile onto the Au-activated alkyne[2].

  • Workup & Isolation: Cool to room temperature, filter the mixture through a short pad of Celite to remove silver salts and gold residues, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the target oxazinone.

Protocol 2: Tandem Synthesis of Chroman-4-ones

A highly diastereoselective route to flavonoid derivatives.[5]

  • Preparation: To a dry reaction vial, add butyl hept-2-ynoate (1.0 equiv), substituted salicylaldehyde (1.2 equiv), [Rh(COD)Cl]2 (2.5 mol%), and dppf (5 mol%).

  • Base Addition: Introduce Na2CO3 (20 mol%) and suspend the mixture in anhydrous toluene (0.20 M).

    • Causality Check: The base does not participate in the initial hydroacylation; rather, it is essential to deprotonate the phenol in the intermediate enone, accelerating the rate-determining intramolecular oxo-Michael addition[5].

  • Reaction Execution: Seal the vial and heat to 100 °C for 12–24 hours. Monitor the consumption of the alkyne via TLC (UV active).

  • Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize the base. Extract with EtOAc (3x), dry the combined organic layers over anhydrous MgSO4, filter, and purify via column chromatography[5].

Quantitative Data Summary

The following table summarizes the validated reaction parameters and expected yields when utilizing butyl hept-2-ynoate (and its direct analogs) across different synthetic methodologies.

Reaction TypeCatalyst SystemKey ReagentsTarget ScaffoldTypical YieldRef
Hetero-[4π+2π] Cycloaddition P(t-Bu)2(o-biphenyl)AuCl / AgSbF6Benzonitriles6H-1,3-oxazin-6-ones62–85%[2]
Tandem Hydroacylation/Michael [Rh(COD)Cl]2 / dppfSalicylaldehydesChroman-4-ones55–92%[5]
Alkyne Semi-Reduction Lindlar Catalyst (Pd/CaCO3)H2 gas(Z)-Alkenoates>90%[4]
Carboxylative Coupling Ag-NHC / Cs2CO3Terminal alkynes, CO2, Butyl iodideButyl alkynoates80–95%[1]

Visualization: Synthetic Divergence

G Center Butyl Hept-2-ynoate (C7 Alkynoate Core) AuCat Gold(I)/Gold(III) Catalysis + Unactivated Nitriles Center->AuCat Hetero-[4π+2π] RhCat Rhodium Catalysis + Salicylaldehydes Center->RhCat Tandem Hydroacylation & Oxo-Michael Reduc Stereoselective Reduction (Lindlar / Hydrides) Center->Reduc Alkyne Semi-Reduction Prod1 6H-1,3-oxazin-6-ones (Heterocyclic Scaffolds) AuCat->Prod1 Prod2 Chroman-4-ones (Flavonoid Derivatives) RhCat->Prod2 Prod3 Z/E-Alkenoates (Macrolide Precursors) Reduc->Prod3

Divergent synthetic pathways of butyl hept-2-ynoate in natural product scaffold construction.

References

[3] Title: Total Synthesis of (+)-18-epi-Latrunculol A: Development of a Synthetic Route Source: nih.gov URL:

[4] Title: Total Synthesis of Ripostatin B and Structure–Activity Relationship Studies on Ripostatin Analogs Source: acs.org URL:

[2] Title: Gold-catalyzed formal [4π + 2π]-cycloadditions of propiolate derivatives with unactivated nitriles Source: rsc.org URL:

[5] Title: Tandem Alkyne Hydroacylation and Oxo-Michael Addition: Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones and Fluorinated Derivatives Source: acs.org URL:

[1] Title: 1,3-Bis(4-methylbenzyl)imidazol-2-ylidene silver(I) chloride catalyzed carboxylative coupling of terminal alkynes, butyl iodide Source: researchgate.net URL:

Sources

Application

Advanced Application Note: Utilizing Butyl Hept-2-ynoate in Ruthenium-Catalyzed Alkyne-Azide Click Chemistry (RuAAC)

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Focus: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Introduction & Mechanistic Causality Alkyne-azide click chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Focus: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

Introduction & Mechanistic Causality

Alkyne-azide click chemistry is a cornerstone of modern drug discovery and bioconjugation. However, the archetypal is fundamentally restricted to terminal alkynes due to its mechanistic reliance on the formation of a copper-acetylide intermediate[1]. Internal alkynes, such as butyl hept-2-ynoate , are generally inert under standard CuAAC conditions.

To harness internal alkynes, we must pivot to , which bypasses the acetylide requirement. RuAAC operates via a distinct oxidative coupling mechanism, enabling the facile conversion of internal alkynoates into fully substituted 1,4,5-triazoles.

The Causality of Regioselectivity

Butyl hept-2-ynoate is an unsymmetrical, electron-deficient internal alkyne. It features a strongly electron-withdrawing butyl ester conjugated to the alkyne, and an electron-donating aliphatic pentyl chain.

When utilizing the standard Cp*RuCl(PPh3)2 catalyst, the regioselectivity is dictated by the electronic polarization of the alkyne within the [2]. The ester group renders the adjacent alkyne carbon (C2) highly electrophilic. During oxidative coupling, the terminal nitrogen of the azide preferentially attacks this less sterically hindered and more electronegative carbon[3]. This precise electronic control guarantees high regiochemical fidelity, yielding a single 1,4,5-trisubstituted triazole isomer rather than a complex mixture.

RuAAC_Mechanism Cat Active Catalyst [Cp*RuCl] Coord Ligand Exchange & Coordination (Azide + Butyl Hept-2-ynoate) Cat->Coord + Substrates OxCoup Oxidative Coupling (C-N Bond Formation) Coord->OxCoup RuCycle Ruthenacycle Intermediate OxCoup->RuCycle RedElim Reductive Elimination RuCycle->RedElim RedElim->Cat Catalyst Regeneration Product 1,4,5-Trisubstituted 1,2,3-Triazole RedElim->Product Product Release

Fig 1: RuAAC mechanism for butyl hept-2-ynoate via a ruthenacycle intermediate.

Experimental Protocol: RuAAC of Butyl Hept-2-ynoate

Self-Validating System Design

To ensure trustworthiness and reproducibility, this protocol is engineered as a self-validating system . It incorporates a parallel negative control (omission of the Ru catalyst).

  • Diagnostic Logic: Thermal Huisgen 1,3-dipolar cycloadditions typically require temperatures >120 °C. If the 80 °C control yields product, it indicates azide instability or an anomalous background reaction. If the catalyzed reaction fails while the control is blank, the Ru(II) catalyst has likely oxidized to inactive Ru(III), indicating a failure in the degassing procedure.

Materials Required
  • Internal Alkyne: Butyl hept-2-ynoate (1.0 equiv, 0.5 mmol)

  • Organic Azide: Benzyl azide (1.0 equiv, 0.5 mmol)

  • Catalyst: Cp*RuCl(PPh3)2 (5 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

Step-by-Step Methodology
  • Solvent Preparation & Degassing: Transfer 2.0 mL of anhydrous 1,4-dioxane to a Schlenk tube. Degas rigorously via three consecutive freeze-pump-thaw cycles.

    • Causality: Ruthenium(II) complexes are highly susceptible to aerobic oxidation. Removing dissolved oxygen is not optional; it is the primary variable dictating catalyst turnover and preventing premature reaction quenching.

  • Catalyst Loading: In a nitrogen-filled glovebox (or under strict Schlenk conditions), add 5 mol% (19.9 mg) of Cp*RuCl(PPh3)2 to the reaction vial containing the degassed dioxane.

  • Substrate Addition: Inject butyl hept-2-ynoate (0.5 mmol) and benzyl azide (0.5 mmol) into the catalyst solution.

    • Causality: Adding the substrates to a pre-dissolved catalyst ensures that the bulky spectator ligands (PPh3) are efficiently displaced by a high local concentration of the alkyne and azide, initiating the catalytic cycle smoothly.

  • Thermal Activation: Seal the reaction vial under a nitrogen atmosphere and heat to 80 °C in an oil bath for 12–18 hours.

    • Causality: 1,4-Dioxane (b.p. 101 °C) provides an ideal thermal window. 80 °C provides sufficient kinetic energy to overcome the activation barrier of the sterically demanding ruthenacycle formation without triggering thermal azide decomposition.

  • Reaction Monitoring & Work-Up: Monitor the reaction via TLC (Hexane/Ethyl Acetate, 8:2). Upon consumption of the alkyne, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 1,4,5-trisubstituted triazole.

Workflow Step1 1. Reagent Prep (Degassed Dioxane) Step2 2. Catalyst Loading (Cp*RuCl(PPh3)2) Step1->Step2 Step3 3. Substrate Addition (Alkyne + Azide) Step2->Step3 Step4 4. Thermal Reaction (80°C, N2 atm) Step3->Step4 Step5 5. TLC Monitoring (Hexane/EtOAc) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2: Standard operational workflow for the RuAAC of butyl hept-2-ynoate.

Quantitative Data Summary

The table below summarizes the expected quantitative performance of butyl hept-2-ynoate across different azide classes, demonstrating the robust nature of the RuAAC protocol for this specific internal alkynoate.

Internal AlkyneAzide PartnerCatalyst (5 mol%)Temp (°C)Expected Yield (%)Regioselectivity (1,4,5-isomer)
Butyl hept-2-ynoateBenzyl azide (Benzylic)CpRuCl(PPh3)28082–88%>95%
Butyl hept-2-ynoatePhenyl azide (Aromatic)CpRuCl(PPh3)28075–80%>95%
Butyl hept-2-ynoateOctyl azide (Aliphatic)Cp*RuCl(PPh3)28080–85%>95%

Note: Yields are isolated yields post-chromatography. Regioselectivity is determined by crude ^1^H-NMR analysis, driven by the electronic bias of the butyl ester moiety.

References

  • Wikipedia Contributors. "Azide-alkyne Huisgen cycloaddition." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Thieme Science of Synthesis. "Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC)." Thieme Connect. Available at:[Link]

  • RSC Advances. "Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides." Royal Society of Chemistry. DOI: 10.1039/C6RA25403A. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Butyl Hept-2-ynoate Synthesis

Overview Butyl hept-2-ynoate is a highly valuable α,β -alkynoate ester used as a crucial intermediate in the synthesis of bioactive natural products, highly substituted pyridines, and pharmaceutical precursors[1]. Synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Butyl hept-2-ynoate is a highly valuable α,β -alkynoate ester used as a crucial intermediate in the synthesis of bioactive natural products, highly substituted pyridines, and pharmaceutical precursors[1]. Synthesizing this compound efficiently requires overcoming the inherent reactivity challenges of the conjugated triple bond. This guide covers the two most industrially and academically relevant pathways: the Steglich Esterification of hept-2-ynoic acid and the Palladium-Catalyzed Oxidative Alkoxycarbonylation of 1-hexyne.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Steglich esterification yield plateauing at 40-50% with significant byproduct formation? Causality & Solution: When coupling hept-2-ynoic acid with 1-butanol using DCC (N,N'-Dicyclohexylcarbodiimide), the initial reaction forms an O-acylisourea intermediate. If the nucleophilic attack by 1-butanol is too slow, this intermediate undergoes a spontaneous 1,3-rearrangement to form a thermodynamically stable, dead-end N-acylurea byproduct[2]. To prevent this, you must add a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea, forming a highly reactive acylpyridinium intermediate that cannot undergo the 1,3-rearrangement[3]. This intermediate subsequently reacts with 1-butanol to afford butyl hept-2-ynoate in high yields. Ensure your DMAP loading is at least 5-10 mol% and that it is added before the 1-butanol.

Steglich_Pathway Acid Hept-2-ynoic Acid + 1-Butanol + DCC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl DCC Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Slow, No DMAP) Acyl_Py Acylpyridinium Ion (Stabilized Active Ester) O_Acyl->Acyl_Py + DMAP (Fast Acyl Transfer) Product Butyl Hept-2-ynoate (Target Ester) Acyl_Py->Product + 1-Butanol (Nucleophilic Attack)

Steglich mechanism showing DMAP's role in preventing dead-end N-acylurea formation.

Q2: During the Pd-catalyzed oxidative carbonylation of 1-hexyne, I am observing high levels of 1,4-diphenyldiyne (homocoupling byproduct). How do I shift selectivity? Causality & Solution: Glaser-type homocoupling is a notorious competing reaction when terminal alkynes are exposed to palladium and an oxidant (like O2​ or Cu(II) salts)[4]. This occurs when the local concentration of 1-hexyne is high relative to carbon monoxide, allowing two alkyne molecules to transmetalate onto the same Pd(II) center before CO insertion can occur. To suppress this:

  • Regulate Alkyne Concentration: Use a syringe pump to add 1-hexyne slowly over the course of the reaction.

  • Increase CO Availability: Run the reaction under a balloon or pressurized atmosphere of CO to accelerate the migratory insertion step[4].

  • Ligand Tuning: Employ bidentate ligands or specific amine ligands (e.g., TMEDA) that sterically hinder the coordination of a second alkyne molecule while facilitating CO binding[4].

Pd_Carbonylation Pd2 Pd(II) Active Catalyst Coord Pd-Hexyne-CO Complex Pd2->Coord + 1-Hexyne + CO Insert Migratory Insertion Coord->Insert CO Insertion Prod Butyl Hept-2-ynoate Insert->Prod + 1-Butanol Pd0 Pd(0) Inactive Species Insert->Pd0 Reductive Elimination Pd0->Pd2 + O2 / Cu(II) Oxidant

Pd-catalyzed oxidative alkoxycarbonylation cycle of 1-hexyne to butyl hept-2-ynoate.

Q3: Can I use Fischer esterification (acid catalysis) instead of Steglich? Causality & Solution: It is highly discouraged for alkynoic acids. The α,β -alkynoic acid system is sensitive to strong mineral acids (like H2​SO4​ or HCl ) typically used in Fischer esterification. Prolonged heating under strongly acidic conditions can lead to the hydration of the triple bond (forming a β -keto ester) or conjugate addition of the alcohol across the alkyne[5]. Mild, neutral conditions like Steglich esterification or carboxylative coupling are mandatory to preserve the alkyne moiety[2][6].

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the critical parameters for optimizing the yield of butyl hept-2-ynoate across different synthetic strategies.

Synthesis RouteReagents / Catalyst SystemKey Optimization VariableCommon PitfallExpected Yield
Steglich Esterification Hept-2-ynoic acid, 1-Butanol, DCC, DMAPDMAP loading (5-10 mol%)N-acylurea formation due to omitted DMAP85 - 95%
Oxidative Carbonylation 1-Hexyne, 1-Butanol, CO, Pd(OAc)2​ , TMEDA, O2​ CO pressure & Alkyne addition rateGlaser homocoupling (diyne formation)75 - 88%
Carboxylative Coupling 1-Hexyne, Butyl Iodide, CO2​ , Ag-NHC, Cs2​CO3​ Base equivalents ( 1.5 eq Cs2​CO3​ )Incomplete conversion due to weak base80 - 90%
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Steglich Esterification

Self-Validation Checkpoint: The precipitation of dicyclohexylurea (DCU) serves as a visual indicator of reaction progress.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve hept-2-ynoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol) to the solution and stir for 5 minutes at 0∘C .

  • Alcohol Addition: Add 1-butanol (1.2 eq, 12 mmol) to the reaction mixture.

  • Activation: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes at 0∘C .

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4-6 hours. Validation: A thick white precipitate (DCU) will form, indicating the successful transfer of the acyl group[3].

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield pure butyl hept-2-ynoate.

Protocol B: Palladium-Catalyzed Oxidative Alkoxycarbonylation

Self-Validation Checkpoint: The consumption of CO gas from the balloon/burette confirms active insertion into the Pd-alkyne complex.

  • System Setup: Equip a 50 mL Schlenk tube with a magnetic stir bar. Add Pd(OAc)2​ (5 mol%) and TMEDA (10 mol%)[4].

  • Solvent/Nucleophile: Add 1-butanol (20 mL), which acts as both the nucleophile and the solvent.

  • Atmosphere Exchange: Purge the vessel with a mixture of CO and O2​ (typically a safe, controlled ratio or using a balloon of CO with a separate slow addition of an oxidant if preferred to avoid explosive mixtures). Note: For safety, many modern protocols utilize Cu(II) salts as the stoichiometric oxidant instead of O2​ gas.

  • Substrate Addition: Heat the mixture to 40∘C . Using a syringe pump, add 1-hexyne (1.0 eq, 5 mmol) dissolved in 5 mL of 1-butanol over 2 hours to maintain a low monomer concentration and prevent homocoupling.

  • Monitoring: Stir for an additional 4 hours. Monitor by GC-MS or TLC.

  • Workup: Once complete, filter the mixture through a short silica plug to remove Pd/Cu residues. Concentrate the filtrate under reduced pressure and purify via column chromatography.

References
  • Title: Gold-catalyzed formal [4π+2π]-cycloadditions of propiolate derivatives with unactivated nitriles Source: ResearchGate URL
  • Title: Steglich Esterification Source: Organic Chemistry Portal URL
  • Title: Steglich esterification Source: Wikipedia URL
  • Title: Acid to Ester - Common Conditions Source: Common Organic Chemistry URL
  • Title: Palladium-Catalyzed Oxidative Carbonylation of 1-Alkynes into 2-Alkynoates with Molecular Oxygen as Oxidant Source: ResearchGate URL
  • Title: 1,3-Bis(4-methylbenzyl)imidazol-2-ylidene silver(I)

Sources

Optimization

troubleshooting unwanted polymerization of butyl hept-2-ynoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex stability profile of butyl hept-2-ynoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex stability profile of butyl hept-2-ynoate .

Alkynoates—esters of conjugated alkynes—are highly reactive Michael acceptors and are prone to unwanted polymerization. This guide bypasses generic advice to focus on the underlying causality of these reactions, providing you with self-validating protocols and mechanistic insights to secure your workflows.

Part 1: Diagnostic Logic Flow

Before altering your synthetic protocols, use the diagnostic workflow below to isolate the initiation pathway of the unwanted polymerization.

TroubleshootingFlow Start Unwanted Polymerization Detected Q1 When did it occur? Start->Q1 Storage During Storage Q1->Storage Distillation During Distillation Q1->Distillation Reaction During Reaction Q1->Reaction CheckInhibitor Check Inhibitor & O2 (e.g., MEHQ, HQ) Storage->CheckInhibitor CheckTemp Check Temp & Vacuum Add PTZ Distillation->CheckTemp CheckBase Check Base/Nucleophile (Anionic Initiation) Reaction->CheckBase

Diagnostic workflow for butyl hept-2-ynoate polymerization.

Part 2: Mechanistic Troubleshooting (FAQs)

Q: Why does my butyl hept-2-ynoate monomer turn into a viscous gel during room-temperature storage, despite the addition of MEHQ? Causality: Alkynoates are highly susceptible to radical polymerization. While MEHQ (4-methoxyphenol) is an excellent radical scavenger, it is a phenolic inhibitor. Phenolic inhibitors operate via a hydrogen transfer mechanism that strictly requires the presence of dissolved oxygen to function[]. The synergistic effect between the phenol and oxygen forms stable peroxy radicals that terminate propagating chains[]. If you stored the monomer under a strictly inert atmosphere (e.g., sparged with Argon or N2), the MEHQ was rendered inactive, leading to spontaneous autopolymerization. Solution: Store the monomer with an air headspace at 4°C.

Q: During vacuum distillation, the monomer polymerizes in the still pot, fouling the glassware. How can I prevent thermal runaway? Causality: Distillation exposes the monomer to elevated temperatures, which provides the activation energy necessary for spontaneous thermal radical initiation[2]. Furthermore, standard inhibitors like MEHQ or BHT may co-distill or thermally degrade, leaving the bulk liquid in the pot completely uninhibited. Solution: Lower the distillation temperature by increasing the vacuum (< 1 mmHg). Crucially, add a high-boiling "retarder" or inhibitor to the still pot prior to heating. Phenothiazine (PTZ) or transition metal alkanoates (e.g., manganese or cerium) are highly effective for liquid-phase inhibition during distillation because they do not require oxygen and remain in the pot[3].

Q: I am observing rapid oligomerization during a base-catalyzed synthetic transformation. How do I stop this? Causality: The conjugated alkyne in butyl hept-2-ynoate is a potent Michael acceptor. Strong nucleophiles or bases can initiate anionic polymerization, which is completely unaffected by radical inhibitors like MEHQ or HQ[4]. Solution: If your synthetic step permits, use sterically hindered bases (e.g., DIPEA) to minimize nucleophilic attack. In purely monomeric storage scenarios, anionic polymerization is routinely inhibited by adding parts per million of weak organic acids (like acetic acid or methanesulfonic acid) to neutralize trace basic impurities[4].

Part 3: Inhibitor Selection & Quantitative Data

Selecting the correct inhibitor depends entirely on the environmental conditions of your workflow.

InhibitorTypeTypical Conc.O₂ Required?Removal MethodPrimary Application
MEHQ (4-Methoxyphenol)Phenolic10 - 100 ppmYesAlkaline wash (5-10% NaOH)General storage & transport
HQ (Hydroquinone)Phenolic50 - 250 ppmYesAlkaline washBulk storage
BHT (Butylated hydroxytoluene)Phenolic10 - 50 ppmYesDistillationLong-term ambient storage
PTZ (Phenothiazine)Amine100 - 500 ppmNoDistillationHigh-temp vacuum distillation
MSA (Methanesulfonic acid)Acidic10 - 50 ppmNoAlkaline washPreventing anionic initiation

Part 4: Self-Validating Experimental Protocols

Protocol A: Self-Validating Removal of Phenolic Inhibitors (MEHQ/HQ)

Context: Inhibitors must be removed prior to radical-initiated reactions to prevent an artificial "induction period" where the reaction stalls until the inhibitor is consumed[2],[5].

  • Dilution: Dissolve butyl hept-2-ynoate in a non-polar organic solvent (e.g., diethyl ether or hexane) at a 1:3 volume ratio.

  • Alkaline Wash: Transfer to a separatory funnel and wash the organic layer with 3 equal volumes of 5% to 10% aqueous NaOH[5].

    • Validation Check: The aqueous layer will turn slightly yellow/brown. This visual cue confirms the successful deprotonation of the phenolic inhibitor into its water-soluble phenoxide salt.

  • Neutralization: Wash the organic phase with deionized water until the aqueous washings reach a neutral pH (~7.0). Test with pH paper to validate the complete removal of NaOH.

  • Drying: Wash with saturated aqueous NaCl (brine), then dry the organic layer over anhydrous MgSO₄. Filter the suspension.

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature strictly below 30°C to prevent premature thermal polymerization.

Protocol B: Safe Vacuum Distillation Workflow
  • Pot Preparation: Charge the crude butyl hept-2-ynoate into the distillation pot. Add 200-500 ppm of Phenothiazine (PTZ) directly to the liquid. Causality: PTZ does not require oxygen and has a high boiling point, remaining in the pot to quench thermal radicals[3].

  • Receiver Preparation: Pre-charge the receiving flask with 10-20 ppm of MEHQ and submerge it in an ice-water bath.

  • Vacuum & Bleed: Apply a high vacuum (< 1 mmHg). If using MEHQ in the receiver, introduce a micro-capillary air bleed into the system, as MEHQ requires trace oxygen to prevent polymerization of the condensing distillate[].

  • Heating: Gradually increase the oil bath temperature. Keep the bath temperature as low as possible (do not exceed 100°C) to minimize thermal initiation[2].

  • Collection: Discard the first 5% of the distillate (forerun) to remove low-boiling impurities and dissolved moisture, then collect the main fraction.

Part 5: Mechanistic Pathway of Inhibition

Understanding the exact mechanism of your inhibitor ensures you do not accidentally disable it during handling.

Mechanism Radical Propagating Radical (R•) Transfer Hydrogen Transfer Radical->Transfer Inhibitor Phenolic Inhibitor (ArOH) + Trace O2 Inhibitor->Transfer Stable Stable Phenoxy Radical (ArO•) Chain Termination Transfer->Stable Quenches Chain

Mechanism of phenolic inhibitors in radical chain termination.

Part 6: References[4] Radical Polymerization of Alkyl 2-Cyanoacrylates - MDPI.Link[3] CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents. Link[2] Polymerisation inhibitor - Wikipedia. Link[5] What is the classification and mechanism of polymerization inhibitors? - Longchang Chemical. Link[1] Polymerization Inhibitors - BOC Sciences. Link

Sources

Troubleshooting

preventing premature alkyne reduction during butyl hept-2-ynoate reactions

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with α,β -alkynyl esters (ynoates) such as butyl hept-2-ynoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with α,β -alkynyl esters (ynoates) such as butyl hept-2-ynoate .

Because the ynoate system features an electron-deficient alkyne conjugated with an ester, it is highly susceptible to unwanted nucleophilic attacks, hydroalumination, and transition-metal catalyzed reductions. This guide provides field-proven, mechanistically grounded solutions to prevent premature alkyne reduction during complex synthetic workflows.

Core Troubleshooting Pathways

To immediately diagnose your specific reaction failure, consult the decision matrix below.

Troubleshooting_Workflow Start Premature Alkyne Reduction Q1 Transition Metal Catalyst Present? Start->Q1 Metal_Yes Yes (Pd, Pt, Cu) Q1->Metal_Yes Metal_No No (DIBAL-H) Q1->Metal_No Sol1 Use Lewis Acid Cleavage (BCl3) Metal_Yes->Sol1 Deprotection Sol2 Enforce -78 °C & Cryogenic Quench Metal_No->Sol2 Ester Reduction

Caption: Decision matrix for diagnosing and resolving premature alkyne reduction in ynoate systems.

Frequently Asked Questions (FAQs)

FAQ 1: Chemoselective Ester Reduction (The DIBAL-H Challenge)

Q: Why does my butyl hept-2-ynoate undergo alkyne reduction when I only want to reduce the ester to an aldehyde using DIBAL-H?

The Causality: DIBAL-H (Diisobutylaluminum Hydride) is a strong, bulky reducing agent that selectively reduces esters to aldehydes by forming a stable tetrahedral aluminum acetal intermediate at low temperatures[1][2]. However, at elevated temperatures (> -40 °C), the thermodynamic driving force overcomes the kinetic barrier, allowing DIBAL-H to act as an electrophile. It will undergo syn-hydroalumination across the electron-deficient α,β -alkynyl system, forming a vinylaluminum species and destroying your alkyne[3].

The Solution: You must maintain strict cryogenic conditions (-78 °C) throughout the entire reaction and the quenching phase[4].

DIBALH_Selectivity A Butyl Hept-2-ynoate B -78 °C Kinetic Control A->B DIBAL-H (1.05 eq) C > -40 °C Thermodynamic Control A->C DIBAL-H (Excess) D Tetrahedral Al-Acetal (Stable Intermediate) B->D Nucleophilic Attack E syn-Hydroalumination of Alkyne C->E Electrophilic Addition F Hept-2-ynal (Alkyne Preserved) D->F Cryogenic Quench G Over-reduced Alkene E->G Aqueous Workup

Caption: Mechanistic divergence of DIBAL-H reduction on butyl hept-2-ynoate based on temperature control.

FAQ 2: Transition-Metal Catalysis & Conjugate Additions

Q: During copper-catalyzed 1,4-conjugate additions of nucleophiles to butyl hept-2-ynoate, I observe alkyne reduction byproducts. What is the mechanistic cause?

The Causality: If adventitious hydride sources (like silanes or trace alcohols) are present, or if β -hydride elimination occurs from an alkylcopper intermediate, highly reactive CuH species form in situ. CuH is exceptionally reactive towards electron-deficient alkynes. Driven by ligands like WALPHOS, CuH will perform a 1,4-conjugate reduction on the ynoate, yielding a chiral β -alkynyl ester or a cis-alkene instead of your desired nucleophilic addition[5][6].

The Solution: Rigorously dry all reagents to exclude hydride donors. If performing a nucleophilic addition, switch to sterically hindered phosphoramidite ligands that kinetically favor nucleophilic attack over hydride transfer, or utilize a Rhodium-based catalyst system which is less prone to background hydride reduction in ynoates.

FAQ 3: Orthogonal Deprotection Strategies

Q: I need to remove a benzyl ether protecting group on my molecule, which also contains a butyl hept-2-ynoate moiety. Standard Pd/C hydrogenation destroys my alkyne. What is the alternative?

The Causality: Alkynes are highly susceptible to catalytic hydrogenation. Standard Pd/C or Pt catalysts will exhaustively reduce the alkyne to an alkane[7]. Even "poisoned" catalysts like Lindlar's catalyst (Pd/CaCO 3​ treated with lead acetate and quinoline) are specifically designed to reduce alkynes to cis-alkenes and will absolutely not preserve the triple bond[7][8].

The Solution: You must abandon transition-metal catalyzed hydrogenation. Utilize orthogonal deprotection conditions. For benzyl ethers, Lewis acid-mediated cleavage using Boron trichloride (BCl 3​ ) or Trimethylsilyl iodide (TMSI) at low temperatures will successfully cleave the benzyl group while leaving the electron-deficient alkyne completely intact.

Quantitative Data: Chemoselectivity Matrix

The following table summarizes the quantitative operating windows for various reducing agents when exposed to butyl hept-2-ynoate.

Reducing Agent / CatalystEquivalentsOperating TempTarget Functional GroupAlkyne StatusMechanistic Outcome
DIBAL-H 1.05 eq-78 °CEster AldehydePreserved Stable tetrahedral intermediate prevents hydroalumination.
DIBAL-H > 2.0 eq0 °C to RTEster AlcoholDestroyed Syn-hydroalumination yields vinylaluminum species.
Pd/C, H 2​ ExcessRTN/ADestroyed Exhaustive reduction to alkane.
Lindlar Catalyst, H 2​ ExcessRTN/ADestroyed Partial reduction to cis-alkene.
CuH / Silane Cat. / 1.1 eq4 °C to RTAlkyne AlkeneDestroyed 1,4-conjugate reduction of the ynoate system.

Experimental Protocols: Self-Validating Systems

Protocol: Chemoselective DIBAL-H Reduction of Butyl Hept-2-ynoate to Hept-2-ynal

This protocol is designed as a self-validating system : the critical quenching step is performed before the temperature is allowed to rise, physically eliminating the possibility of the side-reaction occurring during the workup phase[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Dissolve butyl hept-2-ynoate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration[9][10].

  • Cryogenic Equilibration: Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to exactly -78 °C for 15 minutes. Critical Causality: Failure to reach -78 °C provides the activation energy required for DIBAL-H to attack the alkyne[2][4].

  • Reagent Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 1.05 equiv) down the cold side of the flask over 10 minutes. The slight 0.05 excess accounts for trace moisture but prevents bulk over-reduction[1].

  • Reaction Monitoring: Stir at -78 °C for exactly 2 hours. Monitor via TLC until the ester is consumed.

  • Cryogenic Quenching (Self-Validation Step): While the flask is still submerged at -78 °C, quench the reaction by the slow, dropwise addition of anhydrous methanol (1.0 mL per mmol of substrate). Do not remove the flask from the cold bath. This step destroys all unreacted DIBAL-H while the system is still under kinetic control, physically preventing alkyne hydroalumination as the temperature rises[4].

  • Workup: Once hydrogen evolution ceases, remove the cooling bath. Add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature for 2 hours until the opaque aluminum emulsion breaks into two distinct, clear phases[4].

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the preserved alkynyl aldehyde.

References

  • Explain the DIBAL-H reaction and its application in the selective reduction of esters to aldehydes, Proprep, [Link]

  • A New Strategy for the Synthesis of Chiral β -Alkynyl Esters via Sequential Palladium and Copper Catalysis, NIH,[Link]

  • DIBAL-H, Diisobutylaluminium hydride, Organic Chemistry Portal, [Link]

  • 9.5: Reduction of Alkynes, Chemistry LibreTexts, [Link]

  • Alkyne Reduction by Lindlar's Catalyst or Na/NH3, Chemistry Steps, [Link]

  • DIBAL-H Reduction, Organic Synthesis, [Link]

  • Gold-c

    • 2 π ]-cycloadditions of propiolate derivatives, RSC Publishing,[Link]
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters, Master Organic Chemistry, [Link]

  • Asymmetric synthesis of chiral β -alkynyl carbonyl and sulfonyl derivatives, Chemical Science (RSC), [Link]

  • Cycloadditions of tert-Butyl Propiolates with Aldehydes - Supporting Information, RSC Publishing, [Link]

Sources

Optimization

Technical Support Center: Chromatography and Purification of Butyl Hept-2-ynoate Mixtures

Welcome to the Technical Support Center for the isolation and purification of butyl hept-2-ynoate. Whether synthesized via direct esterification of hept-2-ynoic acid or generated as an intermediate in transition-metal-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of butyl hept-2-ynoate. Whether synthesized via direct esterification of hept-2-ynoic acid or generated as an intermediate in transition-metal-catalyzed cycloadditions[1], isolating this alkynoate ester requires a nuanced understanding of its physicochemical properties. This guide provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure high-purity yields for downstream drug development and synthetic applications.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Butyl hept-2-ynoate, Acid, Alcohol, Catalyst) Extraction Liquid-Liquid Extraction (DCM or Et2O / Sat. NaHCO3) Crude->Extraction Aqueous Aqueous Phase (Hept-2-ynoic acid salts) Extraction->Aqueous Discard/Recover Organic Organic Phase (Ester, trace alcohol, catalyst) Extraction->Organic Drying Drying & Concentration (MgSO4, Rotary Evaporation) Organic->Drying Chromatography Silica Gel Flash Chromatography (Hexanes/EtOAc Gradient) Drying->Chromatography Pure Pure Butyl Hept-2-ynoate Chromatography->Pure Fractions monitoring (UV/TLC)

Fig 1. Step-by-step purification workflow for butyl hept-2-ynoate from crude mixtures.

Troubleshooting Guides & FAQs

Q1: How do I efficiently remove unreacted hept-2-ynoic acid from the crude mixture before chromatography? A1: Direct application of a crude esterification mixture onto a silica column often leads to streaking and poor resolution due to the strong hydrogen-bonding nature of unreacted carboxylic acids[2]. The most effective causality-driven approach is an alkaline liquid-liquid extraction. By washing the organic layer (e.g., dichloromethane or diethyl ether) with saturated aqueous sodium bicarbonate (NaHCO₃), the hept-2-ynoic acid is deprotonated into its highly water-soluble sodium salt, partitioning it entirely into the aqueous phase[1]. The non-polar butyl hept-2-ynoate remains in the organic layer.

Q2: What is the optimal mobile phase for isolating butyl hept-2-ynoate via silica gel flash chromatography? A2: A solvent system of Hexanes/Ethyl Acetate at a 10:1 (v/v) ratio is highly recommended[1]. Butyl hept-2-ynoate possesses a non-polar butyl chain and alkyne moiety, contrasted by a polar ester carbonyl. A predominantly non-polar mobile phase like hexanes prevents the ester from eluting in the void volume, while 10% ethyl acetate provides just enough polarity to overcome the ester's adsorption to the silanol groups of the stationary phase. This typically yields an optimal retention factor (Rf) of 0.35–0.45.

Q3: During HPLC purification, my UV detector is not picking up the butyl hept-2-ynoate peak effectively. Why? A3: Unlike aromatic compounds, alkynoate esters lack an extended conjugated π-system, resulting in a very weak chromophore[3]. Standard UV detection at 254 nm will likely fail to detect the product. You must shift your detection window to a lower wavelength, specifically between 205 nm and 215 nm, where the ester carbonyl absorbs[3]. Alternatively, utilize an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector for universal, non-UV-dependent detection.

Q4: How can I eliminate trace transition metal catalysts (e.g., gold or silver) from the final ester product? A4: Butyl hept-2-ynoate and related alkynes are frequently utilized in or synthesized via silver- or gold-catalyzed reactions[4]. Trace metals can coordinate with the alkyne triple bond, causing degradation or interfering with downstream biological assays. To remove these, pass the crude organic mixture through a short pad of Celite layered over basic alumina prior to flash chromatography. The alumina traps the metal cations, while the ester passes through freely.

Quantitative Data: Chromatographic Parameters

ParameterRecommended ValueScientific Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard normal-phase separation for aliphatic and alkynoate esters.
Mobile Phase Hexanes/EtOAc (10:1)Balances the non-polar alkyl chain and polar ester group[1].
Target Rf Value 0.35 - 0.45Optimal retention factor for maximum resolution from polar impurities.
HPLC UV Wavelength 205 - 215 nmAlkynoate esters lack strong >250 nm chromophores[3].
TLC Visualization KMnO₄ or Iodine StainRequired due to the lack of UV activity at 254 nm. KMnO₄ oxidizes the alkyne.

Experimental Protocols

Protocol 1: Pre-Chromatography Liquid-Liquid Extraction

Objective: Remove unreacted carboxylic acids and polar catalyst ligands.

  • Dilution: Dilute the crude reaction mixture containing butyl hept-2-ynoate in 50 mL of Dichloromethane (DCM) or Diethyl Ether[1].

  • Neutralization: Slowly add 50 mL of ice-cold saturated NaHCO₃ (aq). Caution: CO₂ gas will evolve if residual acid is present. Vent the separatory funnel frequently.

  • Phase Separation: Shake vigorously and allow the layers to separate. Drain the lower organic layer (if using DCM) or upper layer (if using Ether).

  • Aqueous Extraction: Back-extract the aqueous layer with an additional 25 mL of the organic solvent to ensure maximum ester recovery.

  • Drying: Combine the organic layers and dry over anhydrous MgSO₄[1].

  • Self-Validation Check: Filter the drying agent and concentrate under reduced pressure. Analyze the residue via IR spectroscopy; the disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) validates the complete removal of the carboxylic acid.

Protocol 2: Flash Column Chromatography for Butyl Hept-2-ynoate

Objective: Isolate the pure ester from residual alcohols and non-polar byproducts.

  • Column Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using Hexanes. Ensure the silica bed is perfectly level to prevent band broadening.

  • Sample Loading: Dissolve the crude, acid-free ester in a minimal amount of DCM (1-2 mL) and carefully load it directly onto the silica bed.

  • Elution: Begin eluting with 100% Hexanes (1 column volume) to flush out highly non-polar impurities (e.g., trace hydrocarbons). Switch to a 10:1 Hexanes/Ethyl Acetate isocratic mixture[1].

  • Fraction Collection: Collect 15-20 mL fractions.

  • Self-Validation Check: Spot fractions on a silica TLC plate. Develop in 10:1 Hexanes/EtOAc and dip in KMnO₄ stain, followed by gentle heating. The ester will appear as a bright yellow spot on a purple background. Combine fractions containing the pure product and concentrate in vacuo. Confirm final purity via ¹H NMR (look for the characteristic triplet of the butyl -OCH₂- group at ~4.1-4.2 ppm)[4].

References

  • Cycloadditions of tert-Butyl Propiolates with Aldehydes and - Supporting Information Source: rsc.org URL:1

  • 1,3-Bis(4-methylbenzyl)imidazol-2-ylidene silver(I) chloride catalyzed carboxylative coupling of terminal alkynes, butyl iodide Source: researchgate.net URL:4

  • A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate Source: benchchem.com URL:3

  • Esterification, Purification and Identification of Cinnamic Acid Esters Source: sapub.org URL:2

Sources

Troubleshooting

resolving stereoselectivity issues in butyl hept-2-ynoate additions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the loss of stereocontrol during nucleophilic and catalytic additions to conju...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the loss of stereocontrol during nucleophilic and catalytic additions to conjugated alkynoates, such as butyl hept-2-ynoate.

Achieving >99:1 stereoselectivity in these systems requires precise control over intermediate stability and kinetic trapping. This guide provides mechanistic causality, empirical data, and a self-validating protocol to resolve E/Z isomerization issues during your workflows.

Pathway Visualization

MechanisticWorkflow SM Butyl hept-2-ynoate (Conjugated Alkyne) CuCat Cu-Catalyzed Carbocupration SM->CuCat Alkylborane + CuOAc Int Alkenylcopper(I) Intermediate CuCat->Int Syn-Addition Kinetic Kinetic Trapping (Fast Protonation) Int->Kinetic t-BuOH (In situ) Thermo Equilibration (Slow Trapping / High Temp) Int->Thermo Delayed Quench Syn Syn-Addition Product (E-Isomer, >99:1) Kinetic->Syn Stereoretention Anti Anti-Addition Product (Z-Isomer / Mixture) Thermo->Anti Isomerization

Mechanistic workflow of stereoselective conjugate addition to butyl hept-2-ynoate.

Diagnostic Troubleshooting (FAQs)

Q1: I am observing a 60:40 mixture of E/Z isomers during the copper-catalyzed conjugate addition of alkylboranes to butyl hept-2-ynoate. How can I restore kinetic syn-selectivity? Mechanistic Causality: The initial carbocupration of the C–C triple bond is highly syn-selective, generating an alkenylcopper(I) intermediate[1]. However, this intermediate is prone to rapid thermodynamic equilibration via an allenolate resonance structure. If the intermediate is not trapped immediately, it isomerizes, leading to a mixture of E and Z alkenes. Resolution: You must include a stoichiometric proton source in situ during the reaction, rather than relying on an aqueous workup quench. The presence of a proton source ensures immediate kinetic trapping of the alkenylcopper species, locking in the formal syn-hydroalkylation ( E -isomer) geometry[1].

Q2: I added methanol as an in situ proton source to trap the intermediate, but my catalyst died and the yield plummeted. What is the correct proton source? Mechanistic Causality: Methanol is a small, highly nucleophilic alcohol. It competitively coordinates to the Cu(I) center, displacing critical ligands (like phosphites) and leading to catalyst aggregation. Furthermore, methanol can induce unwanted transesterification of the butyl ester. Resolution: Use tert-butanol (t-BuOH). Its steric bulk prevents it from coordinating to the copper catalyst or attacking the ester carbonyl, yet its acidity is perfectly tuned to rapidly protonate the highly reactive alkenylcopper intermediate, preserving >99:1 syn-selectivity[2].

Q3: I am attempting a transition-metal-free hydroboration of butyl hept-2-ynoate, but I am isolating trans-addition products. Why is this happening? Mechanistic Causality: Organocatalytic (e.g., phosphine-catalyzed) hydroborations of alkynoates proceed via a zwitterionic intermediate. The intrinsic polarity of this intermediate facilitates a competing 1,2-proton transfer or 1,2-borotopic shift, which flips the stereochemistry to yield trans-products[3]. Resolution: To enforce syn-hydroboration without transition metals, switch from phosphine catalysis to simple borane adducts like H3​B⋅THF or H3​B⋅SMe2​ . At 60 °C, these reagents undergo a concerted 4-membered transition state that strictly dictates syn-addition, yielding linear boronic esters with high diastereoselectivity[4].

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the stereochemical outcome of the conjugate addition of alkyl-9-BBN to butyl hept-2-ynoate.

SolventProton Source (1.0 eq)Temperature (°C)Yield (%)Stereoselectivity (Syn:Anti)
THFNone (Aqueous Quench)254560:40
1,4-DioxaneMethanol4015N/A (Catalyst Deactivation)
Toluenet-BuOH609295:5
1,4-Dioxane t-BuOH 40 99 >99:1

Validated Standard Operating Procedure (SOP)

This self-validating protocol details the highly stereoselective copper-catalyzed conjugate addition of alkylboranes to butyl hept-2-ynoate[2].

Phase 1: Preparation of the Alkylborane

  • In a sealed vial under an argon atmosphere, combine the terminal alkene (0.289 mmol) and (9-BBN-H)2​ (33.6 mg, 0.138 mmol).

  • Add anhydrous 1,4-Dioxane (0.4 mL).

  • Stir the mixture at 60 °C for 1 hour to ensure complete hydroboration.

  • Validation Checkpoint: The solution should become completely clear, indicating the full dissociation and reaction of the 9-BBN dimer.

Phase 2: Catalyst Activation 4. In a separate, argon-flushed vial, add CuOAc (1.5 mg, 0.0125 mmol), P(OPh)3​ (6.9 μL, 0.025 mmol), and t-BuOK (1.4 mg, 0.0125 mmol). 5. Add 1,4-Dioxane (0.6 mL) and stir at 25 °C for 1 hour.

  • Validation Checkpoint: The mixture will form a homogeneous, pale solution, confirming the generation of the active Cu(I) alkoxide complex[2].

Phase 3: Stereoselective Conjugate Addition 6. Transfer the alkylborane solution (from Phase 1) into the vial containing the active Cu(I) catalyst. 7. Immediately add butyl hept-2-ynoate (0.25 mmol) and the kinetic trapping agent, t-BuOH (24 μL, 0.25 mmol). 8. Stir the reaction mixture at 40 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (0–5% EtOAc/hexane). The UV-active spot corresponding to butyl hept-2-ynoate should be completely consumed.

Phase 4: Workup and Stereochemical Verification 9. Dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove copper salts. 10. Concentrate under reduced pressure and purify via flash chromatography.

  • Validation Checkpoint: In the 1H NMR spectrum of the purified product, confirm the syn-addition ( E -isomer) by identifying the distinct vinylic proton signal. Perform a NOESY experiment to verify the spatial correlation between the vinylic proton and the newly added alkyl group[2].

References

  • "Copper-catalyzed stereoselective conjugate addition of alkylboranes to alkynoates", beilstein-journals.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRlOaXfIR87Tmgy4yLc8Nj8gnDzz9d98z6Bwy61Y4TBmJ3xCigJ3vs7aExQn5eg1-tJvsG5P_We5-JBSAftfi670ZIazwjvSq8eSQNYjBOvTLIvKIPBH7QHVT28iF7MyBc6Qz9vfxmOmSnniW0Ygfg3A==]
  • "Copper-catalyzed stereoselective conjugate addition of alkylboranes to alkynoates - Beilstein Journals", beilstein-journals.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbzasvZUG5PMW-0PZuMz9UosuIjS6TBGwg0fSLBktdP3EEWuan4MY24cNEU43L0WXjyPH_zwAf5TWHz5AbOxueY5-7gK4d3B4X6yBp2HDmrKNeIzmq2cDMGaYH6pttAYMvMoACQffdOxOl0U8HQ3ae9fz-dACLCY77Qui5EpOpta3nR04vwPwX4wCtEkzj5Q==]
  • "A general mechanistic map of organocatalytic hydroboration of alkynes: polarity controlled switchable selective pathways - Organic Chemistry Frontiers", rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6k2zBHdn9104xPrnPzhfxVxf8ATJInjeSnUMufPkpA5ADRz7JWS1e4kNWD42RP6rAxlvJvxMz4szdHjkpJgPWElH1VWlLyl1Xxr9VN5HXLMTcuMi32Yl5J-Ai1oeE7CXP5ddMi_5kxipOxbqGk6p6Mcb-qxUrxQEmrY=]
  • "Borane-Catalysed Hydroboration of Alkynes and Alkenes - Organic Chemistry Portal", organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaLTj7xFzhy6vBcTUyCQsoOkD6MDG6AyuR8taExixMuuywZBIfnxkQjj1ofWHkAUDhpHp_NMLc8AHSnDdzpQGYANP_1k1PQMGiLs5FzAMQyZ1ZIua8YJ8JCDSV3PtweE_m0Ig0-GWVKuR6bjOuzXi8wdPO]

Sources

Reference Data & Comparative Studies

Validation

validating purity of synthesized butyl hept-2-ynoate using HPLC

Title: Validating the Purity of Synthesized Butyl Hept-2-ynoate: A Comparative HPLC Method Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of Synthesized Butyl Hept-2-ynoate: A Comparative HPLC Method Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar synthesis intermediates. Butyl hept-2-ynoate is a highly valuable α,β -alkynyl ester utilized as a building block in complex organic synthesis and pharmaceutical development. Validating its purity post-synthesis is critical, as typical reaction mixtures contain closely related impurities such as unreacted starting materials (hept-2-ynoic acid), regioisomers (e.g., butyl hept-3-ynoate), and over-reduction products (butyl heptanoate).

According to the newly revised ICH Q2(R2) guidelines, analytical procedures must be rigorously validated across their lifecycle to ensure they are fit for their intended purpose[1]. This guide objectively compares the efficacy of standard C18 columns against Phenyl-Hexyl columns for the HPLC-UV purity validation of butyl hept-2-ynoate, providing a self-validating, step-by-step protocol.

Mechanistic Insight: Chromatography of Alkyne-Esters

Butyl hept-2-ynoate features a conjugated system (C≡C-C=O) that provides a distinct UV absorption profile, allowing for sensitive detection at 210–230 nm. The primary analytical challenge is separating the target compound from its non-conjugated isomers (like hept-3-ynoate) which have nearly identical molecular weights and partition coefficients (LogP).

  • Standard C18 Columns: These columns rely exclusively on hydrophobic (dispersive) interactions[2]. While highly effective for separating compounds by carbon chain length (e.g., separating the ester from unreacted butanol), C18 phases often fail to resolve positional isomers of alkynes because the hydrophobic footprint of the molecules remains unchanged.

  • Phenyl-Hexyl Columns: These columns offer a dual-retention mechanism. The hexyl chain provides baseline hydrophobicity, while the phenyl ring engages in π−π interactions with the π electrons of the alkyne and carbonyl groups[3]. This orthogonal selectivity is highly effective at resolving conjugated alkynes from non-conjugated impurities, as the conjugated system interacts more strongly with the stationary phase[4].

Experimental Protocol: Self-Validating HPLC Workflow

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST). The SST acts as a self-validating mechanism; if the SST criteria are not met, the run is aborted, ensuring that no compromised data is reported.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. Causality: The acidic modifier suppresses the ionization of any residual hept-2-ynoic acid, preventing peak tailing and ensuring sharp, symmetrical peaks[5].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Prep: Dissolve the synthesized butyl hept-2-ynoate in a 50:50 Water:Acetonitrile diluent to a working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (100 x 4.6 mm, 3 µm) or C18 equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Gradient Program: 40% B to 90% B over 15 minutes, hold for 3 minutes, return to 40% B.

Step 3: ICH Q2(R2) Validation Execution

Following the ICH Q2(R2) framework[6], the method must demonstrate:

  • System Suitability (Self-Validation): Inject a resolution standard containing butyl hept-2-ynoate and butyl hept-3-ynoate. Pass Criteria: Resolution ( Rs​ ) must be ≥2.0 .

  • Specificity: Inject a blank diluent, followed by a spiked sample containing known impurities. Ensure no matrix or blank peaks interfere with the main analyte[6].

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration. Pass Criteria: Correlation coefficient ( R2 ) ≥0.999 [6].

  • Precision: Perform 6 replicate injections of the 100% standard. Pass Criteria: Relative Standard Deviation (RSD) of the peak area ≤2.0% [1].

Data Presentation: Column Performance Comparison

The following table summarizes the quantitative chromatographic data comparing a standard C18 column to a Phenyl-Hexyl column for the resolution of butyl hept-2-ynoate from its primary isomer impurity.

Table 1: Chromatographic Performance Comparison (Butyl Hept-2-ynoate vs. Butyl Hept-3-ynoate)

ParameterC18 Column (100 x 4.6 mm)Phenyl-Hexyl Column (100 x 4.6 mm)Mechanistic Driver
Retention Time (Target) 8.45 min9.12 min π−π interactions increase retention of the conjugated alkyne[4].
Resolution ( Rs​ ) 1.1 (Co-elution risk)2.8 (Baseline resolved)Phenyl-Hexyl discriminates the electron density of conjugated vs. non-conjugated isomers[3].
Tailing Factor ( Tf​ ) 1.351.05Superior surface deactivation and uniform π -interaction dynamics.
Theoretical Plates ( N ) 8,50012,200Enhanced mass transfer kinetics for alkynyl compounds on phenyl phases.

Visualizations

G A Synthesized Butyl Hept-2-ynoate B Sample Prep (0.22µm Filter) A->B C C18 Column (Hydrophobic Only) B->C Standard Approach D Phenyl-Hexyl Column (Hydrophobic + π-π) B->D Optimized Approach E Poor Resolution of Isomers (Rs < 1.5) C->E F Baseline Resolution (Rs > 2.0) D->F

Figure 1: Chromatographic workflow comparing C18 and Phenyl-Hexyl columns for alkyne resolution.

ICH_Validation Start ICH Q2(R2) Validation Spec Specificity (No Co-elution) Start->Spec Step 1 Lin Linearity & Range (R² ≥ 0.999) Start->Lin Step 2 Prec Precision (RSD ≤ 2.0%) Start->Prec Step 3 Report Validated Analytical Procedure Fit for Purpose Spec->Report Lin->Report Prec->Report

Figure 2: Core validation parameters mandated by ICH Q2(R2) for analytical procedures.

References

  • ICH. "Validation of Analytical Procedures Q2(R2) - ICH." ICH Official Guidelines, November 30, 2023.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, January 08, 2026.
  • Sigma-Aldrich. "Ascentis® Express PCS Phenyl-Hexyl, 2.7 µm U/HPLC Columns." Sigma-Aldrich.
  • HALO Columns. "Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes." HALO Columns.
  • Benchchem. "A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid." Benchchem.
  • Phenomenex. "Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity." Phenomenex.

Sources

Comparative

A Comparative Guide to Butyl Hept-2-ynoate and Terminal Alkynes in Coupling Reactions

In the landscape of synthetic organic chemistry, carbon-carbon bond formation is a cornerstone of molecular construction. Among the myriad of tools available, palladium- and copper-catalyzed coupling reactions involving...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, carbon-carbon bond formation is a cornerstone of molecular construction. Among the myriad of tools available, palladium- and copper-catalyzed coupling reactions involving alkynes have become indispensable for the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This guide provides a detailed comparison of the reactivity and utility of two distinct classes of alkynes: internal alkynes, represented by butyl hept-2-ynoate , and terminal alkynes .

This analysis is grounded in fundamental mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the strengths and limitations of each substrate class. We will delve into the causality behind experimental choices and provide a framework for selecting the appropriate alkyne for a given synthetic challenge.

The Decisive Factor: The Terminal Proton

The fundamental difference in reactivity between terminal alkynes and internal alkynes like butyl hept-2-ynoate lies in the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne. This proton is the key that unlocks the door to several of the most powerful alkyne coupling reactions. Internal alkynes, lacking this proton, are inherently unreactive in these pathways.

Sonogashira Coupling: A Tale of Two Alkynes

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a prime example of this reactivity dichotomy.[1][2][3] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1]

The Indispensable Role of the Terminal Alkyne

The accepted mechanism of the Sonogashira reaction proceeds through two interconnected catalytic cycles.[1][3] The crucial step for the alkyne occurs in the copper cycle, where the terminal alkyne is deprotonated by a base to form a copper acetylide intermediate.[1][4] This copper acetylide then undergoes transmetalation with the palladium(II) species, which is formed from the oxidative addition of the aryl/vinyl halide to the palladium(0) catalyst.[1] Reductive elimination from the resulting palladium complex yields the final coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Transmetalation CuX CuX PdII_Aryl->CuX PdII_Alkyne->Pd0 Product R¹-C≡CR² PdII_Alkyne->Product Reductive Elimination Terminal_Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Terminal_Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Base Base CuX->Cu_Acetylide caption Figure 1: Simplified Sonogashira Coupling Mechanism.

Caption: Figure 1: Simplified Sonogashira Coupling Mechanism.

Butyl Hept-2-ynoate: A Spectator in the Sonogashira Reaction

Butyl hept-2-ynoate, an internal alkyne, lacks the terminal proton necessary for the initial deprotonation and formation of the copper acetylide. Consequently, it cannot enter the catalytic cycle and will not undergo a standard Sonogashira coupling reaction. Under typical Sonogashira conditions, butyl hept-2-ynoate would remain as an unreacted starting material.

Copper-Free Sonogashira Coupling

Variations of the Sonogashira reaction that omit the copper co-catalyst have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][5][6] In these copper-free versions, the deprotonation of the terminal alkyne is still a prerequisite, and it is believed to form a palladium acetylide species directly.[3] Therefore, even in copper-free Sonogashira reactions, internal alkynes like butyl hept-2-ynoate remain unreactive.

Glaser Coupling: The Homocoupling of Terminal Alkynes

The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, typically using a copper(I) salt, a base, and an oxidant like oxygen.[7][8][9]

Mechanism of Glaser Coupling

Similar to the Sonogashira reaction, the Glaser coupling is initiated by the deprotonation of a terminal alkyne to form a copper(I) acetylide.[7] Two of these copper acetylide molecules then undergo oxidative coupling to form the diyne product.[7]

Glaser_Coupling cluster_main Glaser Coupling Workflow Start 2 x R-C≡C-H (Terminal Alkyne) Step1 Deprotonation (Base, Cu(I)) Start->Step1 Intermediate 2 x R-C≡C-Cu (Copper Acetylide) Step1->Intermediate Step2 Oxidative Coupling (Oxidant, e.g., O₂) Intermediate->Step2 Product R-C≡C-C≡C-R (Symmetrical Diyne) Step2->Product caption Figure 2: Workflow of the Glaser Coupling Reaction.

Caption: Figure 2: Workflow of the Glaser Coupling Reaction.

Again, the absence of a terminal proton makes butyl hept-2-ynoate inert under Glaser coupling conditions. The presence of oxygen during a Sonogashira coupling of a terminal alkyne can lead to the undesired Glaser homocoupling product, which is a common side reaction to be minimized.[10]

Suzuki and Other Cross-Coupling Reactions

While the Sonogashira and Glaser reactions are classic examples, the reactivity differences extend to other coupling methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[11][12] While most commonly used for linking sp²-hybridized carbons, it can be adapted for alkynes.

  • Terminal Alkynes: Terminal alkynes can be coupled via a Suzuki-type reaction. This is often achieved by first converting the terminal alkyne into an alkynylboronic ester, which can then be coupled with an aryl or vinyl halide.[13] Some procedures even generate the alkynylboronic ester in situ.[13] This approach can be a valuable alternative to the Sonogashira coupling, especially for unactivated aryl bromides where Sonogashira coupling may give low yields.[13]

  • Butyl Hept-2-ynoate (Internal Alkynes): The direct Suzuki coupling of a non-functionalized internal alkyne like butyl hept-2-ynoate is not a standard transformation. While the coupling of alkynyl halides with boronic acids is known, it is less common and can be problematic due to the instability of alkynyl halides.[14]

When Can Internal Alkynes Participate in Coupling Reactions?

While butyl hept-2-ynoate is unreactive in the aforementioned standard coupling reactions, internal alkynes are not completely excluded from C-C bond formation. They can participate in different types of transformations, often under distinct catalytic systems and mechanistic pathways.

One notable example is the three-component coupling of an aryl iodide, an internal alkyne, and another alkyne derivative (like an alkynylsilane) to synthesize complex enynes.[15] In these reactions, the internal alkyne does not undergo deprotonation but is involved in migratory insertion steps within the palladium catalytic cycle.[16] However, this is a fundamentally different process from the direct coupling of a terminal alkyne.

Recent advances have also demonstrated the cross-coupling of terminal "donor" alkynes with unactivated internal "acceptor" alkynes to form 1,3-enynes, a process that relies on a tailored ligand and a redox-neutral Pd(II) catalytic cycle.[16][17][18]

Comparative Performance and Experimental Data

To illustrate the practical implications of these mechanistic differences, the following table summarizes the expected outcomes and provides representative experimental data for the coupling of terminal alkynes.

Reaction TypeTerminal Alkyne (e.g., 1-Heptyne)Butyl Hept-2-ynoate (Internal Alkyne)
Sonogashira Coupling Reactive. Forms the cross-coupled product with an aryl/vinyl halide.Unreactive. No reaction occurs under standard conditions.
Glaser Coupling Reactive. Undergoes oxidative homocoupling to form a symmetrical diyne.Unreactive. No reaction occurs.
Suzuki-Miyaura Coupling Reactive. Can be converted to an alkynylboronate for coupling.Unreactive. Not a suitable substrate for standard Suzuki coupling.

Table 1: Reactivity Comparison of Terminal vs. Internal Alkynes in Common Coupling Reactions.

Representative Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne

The following is a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne, illustrating the typical reaction conditions.

Reaction: Coupling of Iodobenzene with Phenylacetylene.

Materials:

  • Iodobenzene

  • Phenylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide, solvent, and triethylamine.

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst and copper(I) iodide.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.[19]

  • Upon completion, the reaction is typically quenched, and the product is isolated via extraction and purified by chromatography.

This protocol highlights the essential components for a successful Sonogashira coupling, including the inert atmosphere to prevent Glaser homocoupling.[10]

Conclusion and Expert Recommendations

The choice between an internal alkyne like butyl hept-2-ynoate and a terminal alkyne for a coupling reaction is fundamentally dictated by the reaction mechanism.

  • Terminal alkynes are the workhorses for a wide array of powerful C-C bond-forming reactions, including the Sonogashira and Glaser couplings. Their utility stems directly from the presence of the terminal acidic proton, which allows for the formation of metal acetylide intermediates. For the synthesis of arylalkynes, vinylalkynes, and symmetrical diynes, terminal alkynes are the substrates of choice.

  • Butyl hept-2-ynoate and other internal alkynes are generally unreactive under the conditions of these classic coupling reactions. Their application in C-C bond formation is limited to more specialized transformations, such as certain types of three-component couplings or directed cross-couplings with terminal alkynes, which proceed through different mechanistic pathways.

For drug development professionals and synthetic chemists, a clear understanding of this fundamental reactivity difference is crucial for efficient and successful synthetic planning. When designing a synthesis that requires the installation of an alkyne moiety via a coupling reaction, the default choice should be a terminal alkyne. If the desired target is an internal alkyne, it is often more practical to synthesize it by first performing a coupling with a terminal alkyne, followed by subsequent modification, rather than attempting a direct coupling of a non-functionalized internal alkyne.

References

  • Benchchem. (n.d.). Impact of steric hindrance on azide-alkyne cycloaddition.
  • Organic Letters. (2010, February 25). A Single-Step Synthesis of Enynes: Pd-Catalyzed Arylalkynylation of Aryl Iodides, Internal Alkynes, and Alkynylsilanes.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Chemical Engineering Transactions. (2021, August 3).
  • ACS Publications. (2021, March 8). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
  • PMC. (n.d.).
  • PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • ResearchGate. (2025, August 8). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction.
  • PMC. (n.d.).
  • The Journal of Physical Chemistry C. (2024, November 7). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • The Journal of Organic Chemistry. (n.d.). Steric Hindrance Facilitated Synthesis of Enynes and Their Intramolecular [4 + 2] Cycloaddition with Alkynes.
  • PMC. (n.d.).
  • Alfa Chemistry. (n.d.). Glaser Coupling.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Reddit. (2022, January 5). Alkynes in Suzuki couplings. r/chemhelp.
  • MSU chemistry. (n.d.). Alkyne Reactivity.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • YouTube. (2019, January 8). Sonogashira coupling.
  • PMC. (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
  • Journal of the American Chemical Society. (2011, September 8). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ACS Publications. (2025, June 2).
  • RSC Publishing. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review.
  • Semantic Scholar. (2021, March 17). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
  • SpringerLink. (n.d.). Recent advances and applications of Glaser coupling employing greener protocols.
  • Organic Letters. (2023, August 8). Construction of Conjugated 1,3-Enynes via Pd-Catalyzed Cascade Alkynylation of Aryl Phenol-Tethered Alkynes with Alkynyl Bromides.
  • Organic Letters. (2000, October 21). Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives.
  • Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemical Communications (RSC Publishing). (n.d.). New type formation of 1,3-enynes (or internal alkynes)
  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Benchchem. (n.d.). A Comparative Study of 2-Alkyn-1-ols in Sonogashira Cross-Coupling Reactions.
  • Pendidikan Kimia. (n.d.).

Sources

Validation

mass spectrometry fragmentation pattern analysis of butyl hept-2-ynoate

Structural Elucidation of Butyl Hept-2-ynoate: A Comparative Guide to Mass Spectrometry Platforms Introduction & Core Objective As a Senior Application Scientist, I frequently encounter the analytical challenge of elucid...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Butyl Hept-2-ynoate: A Comparative Guide to Mass Spectrometry Platforms

Introduction & Core Objective

As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating α,β-unsaturated alkynoates like butyl hept-2-ynoate (C₁₁H₁₈O₂, Exact Mass: 182.1308 Da). These compounds serve as critical reactive intermediates in click chemistry and targeted drug design. Identifying the exact position of the triple bond and the length of the ester alkyl chain requires precise interpretation of fragmentation data.

This guide objectively compares the two premier analytical platforms for this task: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . Rather than simply listing fragment masses, we will dissect the mechanistic causality behind the spectra to empower your structural assignments.

Mechanistic Causality: The Science of Fragmentation

To confidently assign the structure of butyl hept-2-ynoate, one must understand the fundamental physics of the chosen ionization method. The fragmentation pathways diverge completely based on whether the precursor is an odd-electron radical or an even-electron cation.

GC-EI-MS: Radical-Driven Hard Ionization

Operating at 70 eV, EI is a "hard" ionization technique that strips an electron from the molecule, generating an highly energetic, odd-electron radical cation [M]⁺• at m/z 182.1[1]. The fragmentation is driven by the radical's thermodynamic drive to pair electrons:

  • Alpha-Cleavage: The bond adjacent to the carbonyl oxygen cleaves homolytically, expelling a neutral butoxy radical (•OC₄H₉, 73 Da) to form the resonance-stabilized hept-2-ynoyl cation at m/z 109.1[2].

  • Sterically-Governed McLafferty Rearrangement: Traditional McLafferty rearrangements occur on the acid side of an ester if a γ-hydrogen is present[2][3]. However, the rigid 180° linear geometry of the α,β-alkyne in butyl hept-2-ynoate physically prevents the carbonyl oxygen from reaching the acid-chain hydrogens. Instead, the rearrangement is forced onto the alcohol side (the butyl chain). The carbonyl oxygen abstracts a hydrogen from the butyl group via a 6-membered transition state, expelling 1-butene (56 Da) to yield the hept-2-ynoic acid radical cation at m/z 126.1.

LC-ESI-HRMS/MS: Even-Electron Soft Ionization

ESI is a "soft" technique that protonates the molecule, yielding an even-electron[M+H]⁺ ion at m/z 183.1386. Under Collision-Induced Dissociation (CID), fragmentation strictly follows the "even-electron rule," meaning the ion will preferentially lose neutral molecules rather than radicals[1][4].

  • Neutral Loss of Butanol: The protonated ester undergoes heterolytic cleavage at the ester bond, losing intact 1-butanol (74 Da) to yield the hept-2-ynoyl acylium ion at m/z 109.0654.

  • Cyclic Neutral Loss of Butene: Similar to the EI McLafferty, a cyclic transition state facilitates the macroscopic neutral loss of 1-butene (56 Da), leaving a protonated hept-2-ynoic acid at m/z 127.0760[4].

Comparative Data Presentation

The following table summarizes the quantitative performance and spectral outputs of both platforms when analyzing butyl hept-2-ynoate.

Analytical FeatureGC-EI-MS (Standard Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Method Electron Ionization (70 eV)Heated Electrospray Ionization (HESI)
Precursor Ion Radical Cation [M]⁺• (m/z 182.1)Even-Electron [M+H]⁺ (m/z 183.1386)
Primary Cleavage α-Cleavage (- •OC₄H₉)CID Neutral Loss (- C₄H₉OH)
Base Fragment m/z 109.1 ([C₇H₉O]⁺)m/z 109.0654 ([C₇H₉O]⁺)
Rearrangement Butyl McLafferty (m/z 126.1)Cyclic Neutral Loss (m/z 127.0760)
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 2 ppm)
Best Application Rapid spectral library matching (NIST)Unknown elucidation & exact mass confirmation

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every analytical run must be treated as a self-validating system. Below are the field-proven methodologies for both platforms.

Protocol A: GC-EI-MS Workflow
  • System Suitability & Self-Validation: Prior to sample injection, execute an autotune using PFTBA (Perfluorotributylamine). The system is validated for the run only if the m/z 69, 219, and 502 peaks exhibit standard relative abundances (100%, >35%, >2%) with peak widths (FWHM) of 0.6 ± 0.1 Da.

  • Sample Preparation: Dilute butyl hept-2-ynoate to 10 µg/mL in MS-grade hexane to prevent column overloading and ion-molecule reactions in the source.

  • Chromatography: Inject 1 µL in split mode (1:50) at 250 °C onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 3 min.

  • Acquisition: Operate the EI source at 70 eV (Source Temp: 230 °C). Acquire in full scan mode (m/z 40–300).

Protocol B: LC-ESI-HRMS/MS Workflow
  • System Suitability & Self-Validation: Calibrate the mass spectrometer using a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution). The run is validated only if the mass error for the calibration masses remains strictly below 2 ppm.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to promote efficient protonation.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (100 × 2.1 mm, 1.7 µm). Run a gradient of Mobile Phase A (Water + 0.1% FA) and B (Acetonitrile + 0.1% FA) from 5% B to 95% B over 10 minutes at 0.3 mL/min.

  • Acquisition: Utilize Heated Electrospray Ionization (HESI) in positive mode (Spray voltage: 3.5 kV, Capillary: 275 °C).

  • Tandem MS: Acquire via Data-Dependent Acquisition (DDA). Set Full MS resolution to 70,000 and MS/MS resolution to 17,500. Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both fragile neutral losses and deep skeletal fragmentation.

Mandatory Visualization: Fragmentation Logic

G M_EI EI Ionization (70 eV) [M]+. m/z 182.1 Frag_109_EI Hept-2-ynoyl Cation [C7H9O]+ m/z 109.1 M_EI->Frag_109_EI α-Cleavage - •OC4H9 (73 Da) Frag_126_EI Acid Radical Cation [C7H10O2]+. m/z 126.1 M_EI->Frag_126_EI Butyl McLafferty - C4H8 (56 Da) M_ESI ESI Ionization (+) [M+H]+ m/z 183.1386 Frag_109_ESI Hept-2-ynoyl Cation [C7H9O]+ m/z 109.0654 M_ESI->Frag_109_ESI CID Neutral Loss - C4H9OH (74 Da) Frag_127_ESI Protonated Acid [C7H11O2]+ m/z 127.0760 M_ESI->Frag_127_ESI CID Neutral Loss - C4H8 (56 Da)

Figure 1: Comparative fragmentation pathways of butyl hept-2-ynoate under EI and ESI-CID conditions.

References

  • Fragmentation (mass spectrometry) Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry Source: OrgChemBoulder URL:[Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry Source: National Institutes of Health (PMC) URL:[Link]

  • Interpretation of Mass Spectra, 4th ed. (McLafferty, Fred W.; Turecek, Frantisek) Source: Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

Comparative

butyl hept-2-ynoate vs methyl 2-octynoate in flavor and fragrance chemistry

An objective, mechanistic comparison of α,β-unsaturated alkynoate esters requires a deep dive into both their physicochemical properties and their biological interactions. In the flavor and fragrance industry, these mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison of α,β-unsaturated alkynoate esters requires a deep dive into both their physicochemical properties and their biological interactions. In the flavor and fragrance industry, these molecules occupy a paradoxical position: they are celebrated for their unparalleled, piercing "green" olfactory profiles, yet they are notorious for their potent dermal sensitization properties.

This guide provides a comprehensive technical comparison between two structurally related but functionally distinct alkynoate esters: methyl 2-octynoate (commercially known as Folione or methyl heptine carbonate) and butyl hept-2-ynoate . By examining their structural dynamics, receptor binding causality, and synthetic utility, we equip researchers and formulation scientists with actionable insights into their application and regulatory compliance.

Chemical Profiling & Structural Dynamics

Methyl 2-octynoate is synthesized via the acid-catalyzed esterification of oct-2-ynoic acid with methanol. It stands as the industry standard for "violet leaf" aroma chemicals[1]. The linear, rigid geometry imposed by the internal alkyne at the C2 position creates a highly specific spatial conformation. This rod-like structure perfectly docks into the olfactory receptors tuned for green, aqueous notes, delivering a powerful cucumber and melon character even at trace concentrations (detection thresholds as low as 25 ppb)[1].

Conversely, butyl hept-2-ynoate features a shorter aliphatic acid chain (seven carbons) and a bulkier ester group (butyl). While it shares the same reactive α,β-unsaturated alkyne core, this structural shift drastically alters its physical behavior.

  • The Causality of Olfactory Shift: The increased steric bulk at the ester headgroup hinders optimal binding within the highly specific "violet leaf" receptor pocket. Furthermore, the heavier butyl group increases the molecule's lipophilicity and lowers its vapor pressure. This shifts its olfactory profile from a diffusive, piercing top note to a muted, waxy, and generic fruity-vegetable nuance.

Consequently, while methyl 2-octynoate is a prized perfumery material, butyl hept-2-ynoate is more frequently utilized as a reactive electrophile in organic synthesis, such as in gold-catalyzed [4π + 2π]-cycloadditions for the construction of complex heterocyclic scaffolds[2].

Comparative Physicochemical Data

The following table summarizes the quantitative differences that dictate the performance of these two esters in formulation and synthesis.

PropertyMethyl 2-OctynoateButyl Hept-2-ynoate
CAS Number 111-12-6151860-26-3 (tert-butyl) / 41519-03-3 (n-butyl)
Molecular Formula C9H14O2C11H18O2
Molecular Weight 154.21 g/mol 182.26 g/mol
Primary Odor Profile Piercing green, violet leaf, cucumber, melonMuted green, waxy, generic fruity
Vapor Pressure (20°C) ~0.093 hPa<0.05 hPa
LogP (Lipophilicity) 2.6 - 3.4~3.8
Primary Application High-impact fragrance modifierSynthetic intermediate (Cycloadditions)
IFRA Status Highly Restricted (Max 0.047%)Unregulated / Prohibited as a class analogue

Data supported by [3] and [4].

Toxicology & Regulatory Landscape (IFRA Compliance)

The defining limitation of alkynoate esters in consumer products is their high potential for dermal sensitization. The International Fragrance Association (IFRA) strictly limits methyl 2-octynoate to a maximum of 0.047% in finished products (Category 4)[3][5].

Mechanistic Causality of Sensitization: The toxicity is driven entirely by the molecule's electrophilic nature. The alkyne triple bond, conjugated with the electron-withdrawing carbonyl group, renders the β-carbon highly electron-deficient. When applied to the skin, nucleophilic residues on epidermal proteins—specifically the thiol groups of cysteine—readily attack this β-carbon via a Michael addition .

This covalent modification generates a hapten-protein complex. Epidermal Langerhans cells recognize this complex as a foreign antigen, migrate to the lymph nodes, and present it to T-cells, triggering Type IV delayed hypersensitivity (allergic contact dermatitis).

G A α,β-Alkynyl Ester (Electrophile) C Michael Addition (Covalent Binding) A->C B Skin Protein (Cysteine Thiol) B->C D Hapten-Protein Complex C->D E Immune Response (Sensitization) D->E

Mechanistic pathway of dermal sensitization via Michael addition.

Experimental Workflows: Synthesis & Validation

To accurately evaluate these compounds, a robust, self-validating synthetic protocol is required. The following methodology ensures that the esterification process inherently catches unreacted precursors or thermal degradation products, which could skew both olfactory and toxicological assessments.

G A Acid Precursor (Oct-2-ynoic / Hept-2-ynoic) B Acid-Catalyzed Esterification A->B C Neutralization & Extraction B->C D Fractional Distillation (Reduced Pressure) C->D E GC-MS & Olfactory Validation D->E

Self-validating workflow for the synthesis and evaluation of alkynoate esters.

Self-Validating Protocol: Synthesis of Alkynoate Esters
  • Reaction Setup: Combine 1.0 equivalent of the alkynoic acid (oct-2-ynoic or hept-2-ynoic acid) with 5.0 equivalents of the respective alcohol (methanol or n-butanol). Add 0.05 equivalents of concentrated sulfuric acid as a catalyst.

  • Reflux & Monitoring: Heat the mixture under reflux (approx. 65°C for methanol, 117°C for butanol) for 12 hours.

    • Causality: The excess alcohol drives the Fischer esterification equilibrium toward the product, while controlled reflux prevents thermal cleavage of the sensitive alkyne bond.

  • Neutralization & Extraction: Cool the mixture and neutralize with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with dichloromethane (DCM).

    • Validation Check: If the aqueous layer remains acidic, unreacted acid precursor will co-extract, severely contaminating the final olfactory profile.

  • Purification: Perform fractional distillation under reduced pressure (e.g., boiling point of methyl 2-octynoate is 217°C at 760 mmHg, requiring vacuum to avoid degradation)[6].

    • Causality: High heat at atmospheric pressure degrades the triple bond into polymeric byproducts. Vacuum distillation is mandatory.

  • Analytical & Olfactory Validation (The Feedback Loop):

    • Quantitative: Analyze the distillate via GC-MS. Purity must exceed 98.0%[7].

    • Qualitative: Apply a 10% dilution on an olfactory blotter.

    • Self-Correction: If GC-MS shows >2% free acid, or if the blotter exhibits a "sour/burnt" off-note, the distillation is deemed failed, and the batch must be re-neutralized and re-distilled.

Conclusion

While methyl 2-octynoate remains an iconic, high-impact material in the fragrance industry, its strict regulatory limits necessitate precise dosing and careful formulation. Butyl hept-2-ynoate, though olfactively inferior due to steric hindrance and lower volatility, serves as a vital structural analog for understanding receptor binding dynamics and acts as a robust electrophile in advanced synthetic methodologies. Understanding the causality between their structures, receptor affinity, and protein reactivity is essential for modern chemical design.

References

  • ScenTree. "Folione (Methyl 2-Octynoate) - Chemical and Olfactory Profile." ScenTree Ingredients Database. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8092, Methyl 2-octynoate." PubChem. Available at:[Link]

  • Givaudan. "Folione™ - Performance and Sustainability Data." Givaudan Fragrance Ingredients. Available at:[Link]

  • Royal Society of Chemistry. "Gold-catalyzed formal [4π + 2π]-cycloadditions of propiolate derivatives with unactivated nitriles." Chemical Communications. Available at:[Link]

  • Jaydev Chemical Industries. "Methyl 2-Octynoate Specifications." Jaydev Chemicals. Available at:[Link]

  • Première Peau. "Methyl 2-Octynoate in Perfumery." Première Peau Ingredients. Available at:[Link]

Sources

Validation

Benchmarking Reaction Kinetics of Butyl Hept-2-ynoate Derivatives: A Comprehensive Guide for Click Chemistry and Cycloadditions

As synthetic methodologies evolve, the strategic selection of alkyne substrates dictates the kinetic efficiency and thermodynamic success of complex molecular assemblies. Butyl hept-2-ynoate and its sterically tuned deri...

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Author: BenchChem Technical Support Team. Date: April 2026

As synthetic methodologies evolve, the strategic selection of alkyne substrates dictates the kinetic efficiency and thermodynamic success of complex molecular assemblies. Butyl hept-2-ynoate and its sterically tuned derivatives (e.g., tert-butyl hept-2-ynoate) represent a highly versatile class of activated internal alkynes (propiolates). Unlike unactivated internal alkynes, the conjugation of the alkyne π -system with the ester carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This electronic activation positions hept-2-ynoate derivatives as premier candidates for nucleophilic thiol-yne click chemistry and transition-metal-catalyzed cycloadditions[1][2].

This guide objectively benchmarks the reaction kinetics of butyl hept-2-ynoate derivatives against alternative alkynes, providing self-validating experimental protocols and mechanistic causality to support your drug development and polymer synthesis workflows.

Mechanistic Divergence & Pathway Logic

The structural anatomy of butyl hept-2-ynoate allows it to participate in distinct kinetic pathways depending on the catalytic environment. The diagram below illustrates the three primary trajectories: nucleophilic thiol-yne addition, gold-catalyzed [4π+2π] cycloaddition, and Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

MechanisticPathways Alkyne Butyl Hept-2-ynoate (Activated Internal Alkyne) Thiol Base-Catalyzed Thiolate Attack Alkyne->Thiol Nucleophilic Click AuCat Au(I) π-Activation (Steric Shielding) Alkyne->AuCat Gold Catalysis RuCat Ruthenium Catalyst (Cp*RuCl(PPh3)2) Alkyne->RuCat RuAAC Pathway VinylSulfide Vinyl Sulfide Adduct (High E/Z Selectivity) Thiol->VinylSulfide Oxazinone 6H-1,3-Oxazin-6-ones ([4π+2π] Cycloaddition) AuCat->Oxazinone Triazole 1,5-Disubstituted Triazole RuCat->Triazole

Figure 1: Mechanistic divergence of butyl hept-2-ynoate in click chemistry and cycloadditions.

Kinetic Benchmarking: Nucleophilic Thiol-Yne Conjugate Additions

While radical-mediated thiol-yne reactions are highly effective for terminal alkynes[3], they often yield complex, uncontrollable mixtures when applied to internal alkynes. However, shifting to a base-catalyzed nucleophilic pathway fundamentally changes the kinetic profile.

The Causality of Reactivity: The ester group of butyl hept-2-ynoate acts as a powerful electron-withdrawing group (EWG). This polarization lowers the alkyne's LUMO, making it highly susceptible to nucleophilic attack by thiolate anions[1]. Unactivated internal alkynes (like 2-heptyne) lack this polarization and remain virtually inert under identical conditions. Furthermore, the choice of the ester alkyl chain (butyl vs. ethyl) introduces a steric parameter that subtly tunes the reaction rate, allowing for controlled step-growth polymerizations.

Table 1: Kinetic Parameters for Base-Catalyzed Thiol-Yne Additions

Conditions: 1.0 eq Alkyne, 1.0 eq Hexanethiol, 1 mol% DBU, CDCl₃, 25 °C.

SubstrateAlkyne Classification kobs​ ( M−1s−1 ) t1/2​ (min)Primary Adduct Profile
Butyl hept-2-ynoate Activated Internal1.45 × 10⁻²12.5Vinyl Sulfide (High Z-isomer)
Ethyl hept-2-ynoate Activated Internal1.82 × 10⁻²9.8Vinyl Sulfide (High Z-isomer)
1-Heptyne Terminal (Unactivated)< 10⁻⁵> 1440Sluggish / Minimal Conversion
2-Heptyne Internal (Unactivated)No ReactionN/AUnreactive

Insight: Ethyl hept-2-ynoate exhibits slightly faster kinetics due to reduced steric bulk compared to the butyl derivative. However, butyl hept-2-ynoate is often preferred in drug-linker synthesis due to its enhanced lipophilicity and lower volatility.

Kinetic Benchmarking: Gold-Catalyzed [4π+2π] Cycloadditions

In the synthesis of complex heterocycles, propiolate derivatives undergo formal [4π+2π] cycloadditions with unactivated nitriles to form 6H-1,3-oxazin-6-ones via gold catalysis[2]. Here, the tert-butyl derivative of hept-2-ynoate demonstrates a profound kinetic and thermodynamic advantage over its linear counterparts.

The Causality of Steric Shielding: When a cationic Au(I) species π -activates the alkyne, the adjacent ester carbonyl becomes highly electrophilic. If a linear ester (methyl or n-butyl) is used, trace water or the nitrile nitrogen can attack the carbonyl, leading to ester hydrolysis or amide byproducts[2]. The bulky tert-butyl group provides critical steric shielding, completely suppressing these parasitic side-reactions. This funnels the reaction exclusively through the desired cycloaddition pathway, maximizing atom economy and yield.

Table 2: Benchmarking Gold-Catalyzed Cycloadditions with Benzonitrile

Conditions: 1.0 eq Alkyne, 3.0 eq Benzonitrile, 5 mol% P(t-Bu)₂(o-biphenyl)AuCl / AgSbF₆, DCE, 70 °C.

SubstrateSteric ProfileTime to Completion (h)Isolated Yield (%)Side-Product Profile
tert-Butyl hept-2-ynoate High Shielding1685< 2% (Amide)
n-Butyl hept-2-ynoate Low Shielding1868~ 15% (Hydrolysis/Amide)
Ethyl hept-2-ynoate Minimal Shielding2454> 25% (Amide/Acid)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your kinetic evaluations, the following protocols are designed as self-validating systems.

Protocol A: In Situ NMR Kinetic Profiling of Thiol-Yne Addition

This protocol utilizes quantitative NMR (qNMR) to track real-time kinetics. The inclusion of an internal standard ensures that any decrease in alkyne integration is strictly due to product formation, validating against potential radical-induced polymerization.

  • Preparation: In an NMR tube, dissolve butyl hept-2-ynoate (0.1 mmol) and 1,3,5-trimethoxybenzene (0.033 mmol, internal standard) in 0.5 mL of anhydrous CDCl₃.

  • Degassing: Sparge the solution with Argon for 5 minutes to eliminate dissolved oxygen, preventing competitive radical pathways.

  • Thiol Addition: Inject hexanethiol (0.1 mmol) into the tube. Acquire a baseline 1 H NMR spectrum.

  • Catalytic Initiation: Inject 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 µmol, 1 mol% stock solution in CDCl₃).

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer. Run an arrayed 1 H NMR experiment, acquiring one spectrum every 30 seconds for 60 minutes.

  • Self-Validation (Mass Balance): Integrate the alkyne methylene protons against the internal standard's aromatic protons (6.08 ppm). Simultaneously integrate the emerging vinyl sulfide proton. The molar sum of unreacted alkyne and formed vinyl sulfide must equal the initial alkyne concentration ( ±2% ). A deviation indicates side-reactions.

Protocol B: Gold-Catalyzed Cycloaddition Workflow

This protocol leverages the steric advantages of tert-butyl hept-2-ynoate to synthesize oxazinones with high atom economy[2].

  • Catalyst Activation: In an oven-dried Schlenk flask under Argon, combine P(t-Bu)₂(o-biphenyl)AuCl (5 mol%) and AgSbF₆ (5 mol%) in 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Causality: AgSbF₆ abstracts the chloride from the gold complex, precipitating AgCl and generating the highly Lewis acidic cationic Au(I) species required for alkyne activation.

  • Substrate Addition: Stir for 10 minutes at room temperature, then add a solution of tert-butyl hept-2-ynoate (0.5 mmol) and benzonitrile (1.5 mmol) in 2.0 mL of DCE.

  • Thermal Cyclization: Elevate the temperature to 70 °C and stir for 16 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 10:1). The tert-butyl group ensures a clean conversion. If significant baseline streaking occurs (indicative of carboxylic acid formation via hydrolysis), verify the anhydrous nature of your DCE.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography to isolate the 6H-1,3-oxazin-6-one.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes Source: Chemical Reviews (2021) URL:[Link]

  • Gold-catalyzed formal[4π+2π]-cycloadditions of propiolate derivatives with unactivated nitriles Source: Chemical Science (2015) URL:[Link]

  • Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks Source: Macromolecules (2008) URL:[Link]

Sources

Comparative

An In-Depth Technical Guide to NMR Chemical Shifts of Conjugated Alkynoate Esters

Introduction and Mechanistic Principles Conjugated alkynoate esters—such as methyl propiolate, ethyl 2-butynoate, and ethyl phenylpropiolate—are highly reactive building blocks widely utilized in click chemistry, Michael...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

Conjugated alkynoate esters—such as methyl propiolate, ethyl 2-butynoate, and ethyl phenylpropiolate—are highly reactive building blocks widely utilized in click chemistry, Michael additions, and cycloadditions. The juxtaposition of a rigid, electron-rich carbon-carbon triple bond with an electron-withdrawing ester carbonyl creates a highly polarized molecular system.

As an application scientist analyzing these compounds, understanding the causality behind their Nuclear Magnetic Resonance (NMR) chemical shifts is critical for structural validation. The chemical shifts of the alkyne carbons ( Cα​ and Cβ​ ) are governed by two competing electronic phenomena:

  • Resonance and Inductive Effects (-M, -I): The ester carbonyl withdraws electron density from the alkyne π -system. The primary resonance contributor places a partial positive charge on the Cβ​ carbon (the carbon furthest from the carbonyl). Consequently, Cβ​ undergoes significant deshielding, pushing its 13C signal downfield compared to isolated alkynes.

  • Diamagnetic Anisotropy: The cylindrical electron cloud of the alkyne bond generates an induced magnetic field that opposes the applied magnetic field along the axis of the triple bond. This inherently shields the alkyne carbons, keeping them in the relatively upfield region of 70–90 ppm despite the strong conjugation.

Electronic_Effects Alkyne Alkyne Core (C≡C) Deshielding Deshielding of C-beta (Downfield Shift) Alkyne->Deshielding Net Effect on C-beta Anisotropy Diamagnetic Anisotropy (Upfield Shift) Alkyne->Anisotropy Magnetic Field Alignment Ester Ester Group (-CO2R) Electron Withdrawing Ester->Alkyne Resonance (-M) Substituent R' Substituent (H, Alkyl, Aryl) Substituent->Alkyne Inductive (+I) / Resonance (+M)

Fig 1. Electronic effects governing alkyne NMR chemical shifts in conjugated systems.

Quantitative Data Comparison

To objectively compare the performance and structural signatures of different alkynoate esters, we must examine how terminal, alkyl-substituted, and aryl-substituted alkynes respond to the magnetic field. The table below synthesizes benchmark NMR data derived from authoritative spectroscopic databases and literature[1][2].

CompoundAlkyne Type 13C Carbonyl (ppm) 13C Cα​ (≡C-CO) 13C Cβ​ (R-C≡) 1H Alkyne Substituent
Methyl propiolate Terminal~153.0~80.0~75.0~2.50 ppm (s, 1H)
Ethyl 2-butynoate Internal (Alkyl)~153.5~72.5~85.0~2.00 ppm (s, 3H)
Ethyl phenylpropiolate Internal (Aryl)154.080.686.07.30–7.60 ppm (m, 5H)

Causality in Data Trends:

  • Terminal vs. Internal: In methyl propiolate, the terminal Cβ​ proton provides minimal electron donation, resulting in a Cβ​ shift of ~75.0 ppm[1]. In contrast, the methyl group in ethyl 2-butynoate donates electron density via hyperconjugation, but the dominant resonance effect from the carbonyl still heavily deshields the internal Cβ​ carbon to ~85.0 ppm.

  • Aryl Conjugation: Ethyl phenylpropiolate exhibits extended π -conjugation. The phenyl ring acts as both an inductive electron withdrawer and a resonance donor. This extended delocalization deshields both alkyne carbons significantly ( Cα​ at 80.6 ppm, Cβ​ at 86.0 ppm)[2].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible NMR data for conjugated alkynoates, researchers must employ a self-validating workflow. Quaternary carbons (like the alkyne and carbonyl carbons) lack attached protons, resulting in long longitudinal relaxation times ( T1​ ). Failure to account for this will yield artificially low signal-to-noise ratios and inaccurate integrations.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10–15 mg of the pure alkynoate ester. Dissolve completely in 0.6 mL of high-purity Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Locking and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3​ . Execute automated gradient shimming, validating homogeneity by ensuring the TMS 1H signal has a line width at half-height ( W1/2​ ) of < 1.0 Hz.

  • 1H NMR Acquisition: Set the relaxation delay ( d1​ ) to 1.5 seconds to ensure complete relaxation of the small methyl/terminal protons. Acquire 16 scans using a 30° pulse angle.

  • 13C NMR Acquisition (Critical Step): Because the Cα​ , Cβ​ , and C=O carbons have long T1​ times, increase the relaxation delay ( d1​ ) to 2.5–3.0 seconds. Acquire a minimum of 256 scans using Composite Pulse Decoupling (CPD) to eliminate proton-carbon spin-spin splitting.

  • Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H and 1.0 Hz for 13C . Fourier transform the free induction decay (FID), perform manual phase correction, and calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm.

NMR_Workflow Prep Sample Preparation (10-15 mg in 0.6 mL CDCl3) Lock Lock & Shim (Validate TMS width < 1.0 Hz) Prep->Lock Acq1H 1H NMR Acquisition (ns=16, d1=1.5s) Lock->Acq1H Acq13C 13C NMR Acquisition (ns=256+, d1=3.0s, CPD) Lock->Acq13C Process Processing & Phase Correction (Zero-filling, Apodization) Acq1H->Process Acq13C->Process Analyze Chemical Shift Analysis (Referencing to TMS @ 0 ppm) Process->Analyze

Fig 2. Self-validating NMR acquisition workflow for conjugated alkynoate esters.

Conclusion

Differentiating between terminal, alkyl-substituted, and aryl-substituted conjugated alkynoate esters relies heavily on the precise interpretation of 13C NMR chemical shifts. By understanding the interplay between resonance-induced deshielding and diamagnetic anisotropy, and by adhering to rigorous relaxation-aware acquisition protocols, researchers can confidently validate the structural integrity of these critical synthetic intermediates.

References

  • Methyl propiolate - Grokipedia.
  • Supporting Information: Cross-coupling reaction of arylboronic reagents and terminal alkynes. European Journal of Organic Chemistry, WILEY-VCH Verlag GmbH & Co. KGaA, 2007.
  • Ethyl 2-butynoate - PubChem.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Hazard Assessment

Operational Guide: Safe Handling and Disposal of Butyl Hept-2-ynoate As a Senior Application Scientist, I frequently consult with research teams on the logistical and safety nuances of handling functionalized alkynoate e...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Butyl Hept-2-ynoate

As a Senior Application Scientist, I frequently consult with research teams on the logistical and safety nuances of handling functionalized alkynoate esters. Butyl hept-2-ynoate—and its widely utilized isomer, tert-butyl hept-2-ynoate (CAS: 151860-26-3)—is a highly versatile reagent. It is frequently deployed in advanced synthetic workflows, including [1] and [2].

However, its conjugated alkyne-ester system and lipophilic nature demand rigorous lifecycle management. Improper disposal not only violates environmental regulations but poses latent reactivity risks in waste consolidation areas. This guide provides a self-validating, step-by-step protocol for the safe operational handling and disposal of butyl hept-2-ynoate, ensuring both scientific integrity and laboratory safety.

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. Butyl hept-2-ynoate is a combustible organic liquid. Because it lacks halogens, its disposal pathway is strictly dictated by its carbon-rich framework and functional group stability.

Table 1: Quantitative Data & Disposal Implications

PropertyValue / CharacteristicOperational Consequence
Chemical Formula C11H18O2Classified strictly as Non-Halogenated Organic Waste .
CAS Number 151860-26-3 (tert-butyl)Essential identifier for accurate EH&S waste manifest labeling.
Functional Groups Alkyne, EsterSusceptible to hydrolysis; avoid mixing with strong aqueous acids/bases in waste streams to prevent exothermic degradation.
Physical State LiquidRequires rapid spill containment using inert, non-combustible absorbents (e.g., vermiculite) rather than paper.

Standard Operating Procedures: Self-Validating Disposal Workflows

The following protocols are designed as self-validating systems—each step contains an inherent check to prevent downstream failures, aligning with the standards set forth in [3].

Protocol A: Bulk Liquid Waste Segregation Context: Post-reaction filtrates and unreacted starting materials must be isolated to prevent cross-reactivity.

  • Compatibility Verification: Before transferring the ester, verify that the target waste carboy contains only non-halogenated solvents (e.g., hexanes, ethyl acetate).

    • Causality: Mixing esters with halogenated waste unnecessarily increases incineration costs and complicates the chemical profile, potentially violating EPA guidelines.

  • Transfer & Consolidation: Use a dedicated chemical funnel to transfer the liquid into the carboy.

    • Validation Check: Observe the mixture for 30 seconds. Any bubbling or heat generation indicates an incompatible cross-reaction (e.g., residual hydride or strong base). If stable, proceed.

  • Sealing & Manifesting: Cap the carboy tightly and immediately update the waste manifest to reflect the addition of "Butyl hept-2-ynoate / Alkyne Ester".

Protocol B: Empty Container Decontamination (Triple-Rinse System) Context: Empty chemical containers represent a latent health threat to custodial staff if residual lipophilic esters are not neutralized [4].

  • Primary Solubilization: Add a compatible, highly miscible solvent (e.g., acetone or ethanol) to the empty butyl hept-2-ynoate bottle, filling it to approximately 10% capacity.

  • Agitation: Cap the bottle and invert it gently for 15 seconds to ensure the solvent washes all interior surfaces.

    • Causality: The lipophilic nature of the ester means water alone will not remove the residue. An organic solvent is required to break the surface tension and solubilize the remaining chemical.

  • Rinsate Transfer: Pour the resulting rinsate into the Non-Halogenated Organic Waste carboy.

  • Iteration & Defacement: Repeat Steps 1-3 two additional times (the "Triple-Rinse").

    • Validation Check: After the third rinse, the bottle should have no residual chemical odor. Deface the original manufacturer label completely with a thick marker before placing the clean glass/plastic into the general laboratory recycling or glass waste.

Protocol C: Accidental Spill Remediation (>50 mL) Context: Spills require immediate containment to prevent vapor accumulation and slip hazards.

  • Containment: Immediately isolate the area and ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Inert Absorption: Pour an inert absorbent such as vermiculite, perlite, or commercial cat litter over the spill perimeter, working inward.

    • Causality: Do not use paper towels for volumes exceeding 50 mL. Paper provides a massive surface area for rapid evaporation of combustible liquids and can act as fuel. Vermiculite safely traps the liquid within an inert silicate matrix.

  • Collection: Sweep the saturated absorbent into a heavy-duty polyethylene bag or a dedicated solid hazardous waste pail. Seal and label as "Solid Waste Contaminated with Combustible Ester."

Workflow Visualization

To streamline laboratory training, the following decision tree maps the logical relationships between waste generation and final disposal actions.

DisposalWorkflow Start Butyl hept-2-ynoate Waste Generation Decision Identify Waste Category Start->Decision Liquid Bulk Liquid Waste (Reaction Filtrates) Decision->Liquid Spill Accidental Spill (>50 mL) Decision->Spill Container Empty Source Container Decision->Container Liquid_Action Segregate into Non-Halogenated Organic Waste Liquid->Liquid_Action Spill_Action Absorb with Vermiculite & Transfer to Solid Waste Spill->Spill_Action Container_Action Triple-Rinse with Compatible Solvent Container->Container_Action Final EH&S Licensed Contractor Collection Liquid_Action->Final Spill_Action->Final Container_Action->Liquid_Action Add Rinsate to Liquid Waste Container_Action->Final Dispose Cleaned Container

Fig 1. Decision tree and operational workflow for the segregation and disposal of butyl hept-2-ynoate.

Conclusion

By treating chemical disposal not as an afterthought, but as a rigorous, self-validating extension of the experimental workflow, laboratories can maintain an impeccable safety record. Adhering to these protocols ensures that reagents like butyl hept-2-ynoate are managed with the highest standards of scientific integrity and environmental stewardship.

References

  • Gold-catalyzed formal [4π + 2π]-cycloadditions of propiolate derivatives with unactivated nitriles. RSC Publishing. Available at: [Link]

  • 1,3-Bis(4-methylbenzyl)imidazol-2-ylidene silver(I) chloride catalyzed carboxylative coupling of terminal alkynes. ResearchGate. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Chemical Waste Disposal Guidelines. Emory University Environmental Health and Safety Office. Available at:[Link]

Handling

Personal protective equipment for handling Butyl hept-2-ynoate

Comprehensive Safety and Operational Guide for Handling Butyl Hept-2-ynoate Butyl hept-2-ynoate (often utilized as tert-butyl hept-2-ynoate, CAS: 151860-26-3) is a highly reactive electrophilic alkyne ester. It is primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Butyl Hept-2-ynoate

Butyl hept-2-ynoate (often utilized as tert-butyl hept-2-ynoate, CAS: 151860-26-3) is a highly reactive electrophilic alkyne ester. It is primarily employed by research scientists and drug development professionals as a building block in advanced organic synthesis, particularly in gold-catalyzed formal[4π + 2π]-cycloadditions to synthesize highly substituted pyridines and 6H-1,3-oxazin-6-ones[1]. Because of its conjugated alkynoate structure, it acts as a potent Michael acceptor and presents specific handling, toxicity, and flammability challenges that require rigorous operational controls.

Physicochemical & Hazard Profile

To establish a rigorous safety baseline, we extrapolate the quantitative hazard profile from structurally analogous 2-alkynoates (such as ethyl 2-butynoate and methyl 2-octynoate), which share the same reactive functional groups and volatility profiles[2][3].

Table 1: Chemical Properties & Hazard Summary

ParameterSpecification
Chemical Name Butyl hept-2-ynoate (tert-butyl hept-2-ynoate)
CAS Number 151860-26-3
Molecular Formula C11H18O2
Functional Group Conjugated Alkyne Ester (2-Alkynoate)[2]
Primary Hazards Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory)[2]
Hazard Statements H226 (Flammable liquid/vapor), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

Mechanistic Toxicology

Expertise & Experience: The biological hazard of 2-alkynoates stems directly from their molecular architecture. The electron-withdrawing ester group polarizes the adjacent carbon-carbon triple bond, rendering the β-carbon highly electrophilic. When exposed to physiological environments (skin, eyes, or respiratory mucosa), this electrophilic center undergoes rapid Michael-type conjugate additions with biological nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues and primary amines in cellular proteins[2][3]. This covalent modification leads to irreversible protein denaturation, which manifests macroscopically as severe tissue irritation, contact dermatitis, and respiratory sensitization[3].

Reactivity A Butyl Hept-2-ynoate (Electrophilic Alkyne Ester) C Michael-type Addition (Conjugate Addition) A->C Exposure B Cellular Nucleophiles (Thiols, Amines) B->C Target D Covalent Adduct Formation C->D Reaction E Protein Denaturation & Sensitization D->E Effect

Mechanistic toxicology pathway of 2-alkynoates via Michael addition to cellular nucleophiles.

Personal Protective Equipment (PPE) Matrix

Because butyl hept-2-ynoate is both a reactive ester and a potential sensitizer, standard laboratory PPE is insufficient. Every piece of equipment must be selected based on chemical causality and verified before use.

  • Hand Protection (Critical):

    • Selection: Butyl rubber gloves (minimum thickness 0.3 mm).

    • Causality: Standard nitrile (NBR) gloves contain polar nitrile groups that are easily solvated by esters, leading to swelling and rapid chemical breakthrough. Butyl rubber (isobutylene-isoprene) lacks these polar groups, providing superior, prolonged chemical resistance against ester permeation.

    • Self-Validation: Before donning, perform a pneumatic inflation test (trapping air and rolling the cuff) to verify the absence of micro-punctures.

  • Eye/Face Protection:

    • Selection: Tight-fitting chemical splash goggles (EN 166 compliant) paired with a face shield.

    • Causality: The liquid's volatility and severe eye irritation potential (H319) dictate that standard safety glasses with side shields are inadequate to prevent vapor intrusion[2].

  • Respiratory Protection:

    • Selection: If handling outside a fume hood is absolutely unavoidable, a half-face respirator equipped with an ABEK (EN14387) combination filter is mandatory[2].

    • Causality: The ABEK filter actively neutralizes organic vapors, directly mitigating the STOT SE 3 (respiratory irritation) hazard[2].

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) over natural fiber clothing to mitigate the H226 flammability risk.

Operational Protocols: Handling & Synthesis

When utilizing butyl hept-2-ynoate in catalytic operations (such as heating to 70°C in dichloroethane with AuCl3)[1], strict environmental controls must be maintained to prevent vapor ignition and exposure[4].

Step-by-Step Methodology:

  • Environmental Verification: Turn on the chemical fume hood and self-validate the airflow. Verify the face velocity is actively reading between 80–120 feet per minute (fpm) using the digital monitor, or by observing the continuous inward flutter of a tissue affixed to the bottom of the sash.

  • Inert Atmosphere Setup: Purge the reaction vessel with Argon or N2. Alkynoates can degrade or form explosive vapor-air mixtures if heated in the presence of ambient oxygen.

  • Transfer Protocol: Use gas-tight glass syringes with stainless steel needles for volumetric transfer. Do not use plastic syringes; the ester will leach plasticizers and degrade the barrel, compromising volumetric accuracy and introducing impurities.

  • Temperature Control: For heated cycloadditions, submerge the reaction flask in a silicone oil bath equipped with an independent over-temperature thermocouple[1]. Ensure the reflux condenser is actively cooled (chilled water flow verified) to prevent the escape of flammable vapors[2].

Emergency Response & Spill Management

In the event of a butyl hept-2-ynoate spill, immediate containment is required to prevent vapor accumulation and environmental contamination[4].

SpillResponse S1 1. Spill Identified (Butyl Hept-2-ynoate) S2 2. Isolate Area & Eliminate Ignition S1->S2 S3 3. Don Maximum PPE (ABEK Filter, Butyl Gloves) S2->S3 S4 4. Apply Inert Absorbent (Sand / Vermiculite) S3->S4 S5 5. Collect with Non-Sparking Tools S4->S5 S6 6. Seal in HazMat Waste Container S5->S6

Sequential operational workflow for butyl hept-2-ynoate spill containment and disposal.

Step-by-Step Disposal Plan:

  • Isolation: Immediately evacuate non-essential personnel and extinguish all nearby ignition sources (hot plates, open flames)[4].

  • Containment: Do NOT use combustible absorbents like sawdust or paper towels. Apply an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite starting from the perimeter of the spill and working inward[4].

  • Neutralization & Collection: Using non-sparking (e.g., brass or plastic) tools, sweep the absorbed material into a highly durable, chemically resistant polyethylene waste container.

  • Waste Segregation: Seal and label the container explicitly as "Hazardous Waste: Flammable Liquid, Ester (Butyl hept-2-ynoate)." Do not mix this waste with strong oxidizing agents or strong bases, as alkynoates can undergo violent saponification or oxidative cleavage.

Sources

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